YSR734
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H23F5N4O5S |
|---|---|
Molecular Weight |
598.5 g/mol |
IUPAC Name |
[1-(2,3,4,5,6-pentafluorophenyl)sulfonylpiperidin-4-yl] N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]carbamate |
InChI |
InChI=1S/C26H23F5N4O5S/c27-19-20(28)22(30)24(23(31)21(19)29)41(38,39)35-11-9-16(10-12-35)40-26(37)33-13-14-5-7-15(8-6-14)25(36)34-18-4-2-1-3-17(18)32/h1-8,16H,9-13,32H2,(H,33,37)(H,34,36) |
InChI Key |
JGJZNWDPKNHILY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1OC(=O)NCC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3N)S(=O)(=O)C4=C(C(=C(C(=C4F)F)F)F)F |
Origin of Product |
United States |
Foundational & Exploratory
YSR734: A Technical Guide to the Covalent Inhibition of HDAC1 and HDAC2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of YSR734, a first-in-class covalent inhibitor of Class I histone deacetylases (HDACs), with a particular focus on its interaction with HDAC1 and HDAC2. This document details the quantitative inhibitory data, comprehensive experimental protocols, and the mechanistic pathways associated with this compound's function.
Core Concepts and Mechanism of Action
This compound is a novel covalent inhibitor designed to selectively target Class I HDAC enzymes.[1][2][3][4][5] Its structure incorporates a 2-aminobenzanilide zinc-binding group and a pentafluorobenzenesulfonamide (PFBS) electrophile. This design allows for initial binding to the active site, followed by the formation of a covalent bond with a conserved cysteine residue, specifically Cys274 in the catalytic domain of HDAC2. This covalent and irreversible modification leads to a sustained inhibition of the enzyme's deacetylase activity.
Quantitative Inhibitory Data
The inhibitory activity of this compound against Class I HDACs has been quantified through various biochemical assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potent and selective inhibition of HDAC1, HDAC2, and HDAC3.
| Target Enzyme | IC50 (nM) |
| HDAC1 | 110 |
| HDAC2 | 154 |
| HDAC3 | 143 |
Table 1: In vitro inhibitory potency of this compound against Class I HDACs.
This compound displays significantly lower activity against other HDAC isoforms, highlighting its Class I selectivity.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the covalent inhibition of HDAC1 and HDAC2 by this compound.
In Vitro HDAC Inhibition Assay
This protocol outlines the determination of IC50 values for this compound against HDAC1 and HDAC2.
Materials:
-
Recombinant human HDAC1 and HDAC2 enzymes
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin and Trichostatin A in developer buffer)
-
This compound stock solution (in DMSO)
-
384-well black plates
-
Plate reader with fluorescence detection (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of the HDAC enzyme solution (HDAC1 or HDAC2) to each well and incubate for a specified pre-incubation time (e.g., 60 minutes) at 37°C to allow for covalent bond formation.
-
Initiate the deacetylase reaction by adding 5 µL of the fluorogenic substrate to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 10 µL of the developer solution.
-
Incubate at 37°C for 15 minutes to allow for the cleavage of the deacetylated substrate.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
Cellular Target Engagement - Western Blot Analysis
This protocol details the assessment of this compound's ability to induce histone hyperacetylation in a cellular context, a downstream marker of HDAC inhibition.
Materials:
-
MV4-11 (or other suitable) cell line
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-Histone H3, anti-Histone H3, anti-HSC70
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed MV4-11 cells and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound for a specified duration (e.g., 6 hours).
-
For washout experiments, remove the drug-containing medium, wash the cells with PBS, and incubate in fresh medium for an additional period (e.g., 16 hours).
-
Harvest the cells and prepare whole-cell lysates using ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Normalize the acetyl-histone signal to the total histone or a loading control (e.g., HSC70) signal.
Covalent Modification Analysis - Mass Spectrometry
This protocol outlines the method to confirm the covalent adduction of this compound to HDAC2.
Materials:
-
Recombinant human HDAC2
-
This compound
-
Incubation buffer (e.g., Tris buffer, pH 7.5)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin
-
LC-MS/MS system
Procedure:
-
Incubate recombinant HDAC2 with an excess of this compound at 37°C for a sufficient time to ensure covalent modification.
-
Denature the protein sample, reduce the disulfide bonds with DTT, and alkylate the free cysteines with IAM.
-
Digest the protein into peptides using trypsin.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Search the MS/MS data against the HDAC2 protein sequence, including a variable modification on cysteine residues corresponding to the mass of this compound.
-
Identify the specific peptide containing the modified Cys274 residue to confirm the site of covalent adduction.
Visualizations
The following diagrams illustrate the key processes involved in the covalent inhibition of HDAC1/2 by this compound.
References
- 1. This compound | HDAC | 3032969-58-4 | Invivochem [invivochem.com]
- 2. This compound | HDAC inhibitor | Probechem Biochemicals [probechem.com]
- 3. medkoo.com [medkoo.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of this compound: A Covalent HDAC Inhibitor with Cellular Activity in Acute Myeloid Leukemia and Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
YSR734: A Technical Guide to a Covalent Histone Deacetylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
YSR734 is a novel, first-in-class covalent inhibitor of histone deacetylases (HDACs) with potent activity against Class I HDACs, specifically HDAC1, HDAC2, and HDAC3. Its unique mechanism of action, involving a 2-aminobenzanilide zinc-binding group and a pentafluorobenzenesulfonamide electrophile, allows for covalent modification of its target enzymes, leading to sustained cellular activity. This technical guide provides a comprehensive overview of the structure, function, and preclinical characterization of this compound, with a focus on its potential therapeutic applications in acute myeloid leukemia (AML) and Duchenne muscular dystrophy (DMD). Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research and development.
Compound Structure and Properties
This compound is a synthetic small molecule with the following chemical properties:
-
IUPAC Name: 1-((perfluorophenyl)sulfonyl)piperidin-4-yl (4-((2-aminophenyl)carbamoyl)benzyl)carbamate[1]
-
Chemical Formula: C₂₆H₂₃F₅N₄O₅S[1]
-
Molecular Weight: 598.55 g/mol [1]
-
Synonyms: YSR-734, YSR 734[1]
Mechanism of Action
This compound functions as a covalent inhibitor of Class I histone deacetylases (HDAC1, HDAC2, and HDAC3).[2] Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting these enzymes, this compound promotes histone hyperacetylation, resulting in a more open chromatin state and the reactivation of tumor suppressor genes and other genes involved in cellular differentiation and apoptosis.
The covalent inhibitory mechanism of this compound involves the reaction of its pentafluorobenzenesulfonamide electrophile with a cysteine residue within the catalytic domain of the HDAC enzymes. This irreversible binding leads to a prolonged duration of action compared to non-covalent HDAC inhibitors.
Quantitative Biological Activity
The inhibitory activity of this compound has been quantified against purified HDAC enzymes and in various cancer cell lines.
| Target | IC₅₀ (nM) |
| Enzymatic Activity | |
| HDAC1 | 110 |
| HDAC2 | 154 |
| HDAC3 | 143 |
| Cellular Activity | |
| MV4-11 (AML) | 530 |
| RS4;11 (Leukemia) | 1000 |
| MRC-9 (Fibroblast) | 20,000 |
Table 1: Inhibitory Concentration (IC₅₀) of this compound. This table summarizes the half-maximal inhibitory concentrations of this compound against purified Class I HDAC enzymes and in different cell lines. Data sourced from
Therapeutic Potential and Signaling Pathways
Acute Myeloid Leukemia (AML)
In AML, the aberrant recruitment of HDACs by oncogenic fusion proteins leads to the silencing of genes required for myeloid differentiation, contributing to the leukemic phenotype. This compound, by inhibiting HDAC1, HDAC2, and HDAC3, can reverse this transcriptional repression. This leads to the re-expression of key differentiation-associated genes, inducing cell cycle arrest and apoptosis in AML cells.
Figure 1: this compound Signaling in AML. This diagram illustrates how this compound inhibits HDAC1/2/3, leading to open chromatin, transcription of tumor suppressor and differentiation genes, and ultimately cell cycle arrest, apoptosis, and differentiation in AML cells.
Duchenne Muscular Dystrophy (DMD)
DMD is characterized by progressive muscle degeneration and weakness. In DMD, there is an imbalance of HDAC activity, which contributes to impaired muscle regeneration, inflammation, and fibrosis. By inhibiting Class I HDACs, this compound has been shown to promote the differentiation of myoblasts into myotubes, a crucial step in muscle repair. It is hypothesized that this compound enhances the expression of myogenic regulatory factors, leading to improved muscle regeneration and a reduction in the pathological hallmarks of DMD.
Figure 2: this compound Signaling in DMD. This diagram shows how this compound inhibits HDACs, leading to the activation of myogenic factors, promoting myoblast differentiation and muscle regeneration, while potentially reducing inflammation and fibrosis in DMD.
Experimental Protocols
In Vitro HDAC Inhibition Assay
This protocol describes a fluorescence-based assay to determine the IC₅₀ of this compound against purified HDAC enzymes.
Figure 3: HDAC Inhibition Assay Workflow. A step-by-step workflow for determining the in vitro inhibitory activity of this compound against HDAC enzymes.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in DMSO to achieve a range of concentrations.
-
Reaction Setup: In a 96-well plate, add 25 µL of assay buffer, 5 µL of diluted this compound or DMSO (for control), and 10 µL of diluted HDAC enzyme.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Substrate Addition: Add 10 µL of a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) to each well.
-
Enzymatic Reaction: Incubate the plate at 37°C for 30 minutes.
-
Development: Add 50 µL of developer solution (containing a trypsin-like protease) to each well to stop the reaction and cleave the deacetylated substrate, releasing the fluorescent AMC group.
-
Fluorescence Reading: Incubate at room temperature for 15 minutes and then measure the fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Viability Assay (MV4-11 AML Cells)
This protocol outlines the determination of this compound's effect on the viability of the MV4-11 acute myeloid leukemia cell line using a resazurin-based assay.
Methodology:
-
Cell Seeding: Seed MV4-11 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Compound Treatment: Add serial dilutions of this compound (in DMSO, final concentration of DMSO < 0.1%) to the wells. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 72 hours.
-
Resazurin Addition: Add 20 µL of resazurin solution (e.g., AlamarBlue™) to each well.
-
Incubation: Incubate for an additional 4-6 hours at 37°C.
-
Fluorescence Reading: Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Myoblast Differentiation Assay (C2C12 Cells)
This protocol describes the assessment of this compound's ability to induce the differentiation of C2C12 myoblasts into myotubes.
Methodology:
-
Cell Seeding: Seed C2C12 myoblasts in a 24-well plate at a density of 5 x 10⁴ cells per well in DMEM with 10% FBS.
-
Induction of Differentiation: When cells reach 80-90% confluency, switch the medium to differentiation medium (DMEM with 2% horse serum).
-
Compound Treatment: Add this compound at various concentrations to the differentiation medium. Include a vehicle control.
-
Incubation: Incubate the cells for 3-5 days, replacing the medium with fresh differentiation medium and compound every 48 hours.
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with 5% bovine serum albumin (BSA).
-
Incubate with a primary antibody against a myotube marker (e.g., Myosin Heavy Chain, MyHC).
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify myotube formation by measuring the fusion index (percentage of nuclei within myotubes).
Western Blot Analysis
This protocol is for assessing the levels of protein expression and histone acetylation in cells treated with this compound.
Methodology:
-
Cell Lysis: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3, anti-p21, anti-MyoD, or a loading control like anti-β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Conclusion
This compound is a promising covalent Class I HDAC inhibitor with demonstrated preclinical activity in models of acute myeloid leukemia and Duchenne muscular dystrophy. Its unique covalent mechanism of action offers the potential for prolonged target engagement and enhanced therapeutic efficacy. The data and protocols presented in this technical guide provide a solid foundation for further investigation into the therapeutic potential of this compound and the development of related covalent inhibitors for various diseases. Further studies are warranted to evaluate its in vivo efficacy, safety, and pharmacokinetic profile.
References
YSR734: A Technical Guide to its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
YSR734 is a pioneering, first-in-class covalent inhibitor of histone deacetylases (HDACs) with demonstrated cellular activity in models of acute myeloid leukemia (AML) and Duchenne muscular dystrophy (DMD).[1][2][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development timeline of this compound. It includes detailed experimental protocols for key assays, quantitative data summaries, and visualizations of its signaling pathway and experimental workflows to facilitate further research and development.
Discovery and Development Timeline
The discovery of this compound was first publicly disclosed in a manuscript submitted to the Journal of Medicinal Chemistry on July 7, 2023 .[1] Following peer review and revisions, the paper was accepted on November 3, 2023 , and published online on December 7, 2023 .[1] The compound is currently in the preclinical development stage, with ongoing efforts focused on optimizing its in vivo absorption, distribution, metabolism, and excretion (ADME) properties.
This compound was designed as a class I selective covalent HDAC inhibitor. The rationale behind its development was to overcome the dose-limiting toxicities associated with first-generation, non-selective HDAC inhibitors by creating a molecule with a more targeted and durable effect. The design incorporates a 2-aminobenzanilide zinc-binding group and a pentafluorobenzenesulfonamide (PFBS) electrophile, which acts as a warhead for covalent modification of its target.
Mechanism of Action
This compound functions as a covalent inhibitor of class I histone deacetylases, specifically HDAC1, HDAC2, and HDAC3. Its mechanism of action involves the following key steps:
-
Binding to the Active Site: The 2-aminobenzanilide moiety of this compound chelates the zinc ion (Zn²⁺) in the active site of the HDAC enzyme.
-
Covalent Modification: The pentafluorobenzenesulfonamide electrophile then undergoes a nucleophilic aromatic substitution (SNAAr) reaction with a conserved cysteine residue within the catalytic domain of the HDAC enzyme (specifically Cys274 in HDAC2). This forms a permanent, covalent bond between this compound and the enzyme.
-
Inhibition of Deacetylase Activity: The covalent modification of the active site irreversibly inhibits the enzyme's ability to remove acetyl groups from lysine residues on histone and non-histone proteins.
-
Histone Hyperacetylation and Downstream Effects: The inhibition of HDAC activity leads to an accumulation of acetylated histones (histone hyperacetylation). This results in a more open chromatin structure, leading to the reactivation of tumor suppressor genes and other genes involved in cell cycle arrest, differentiation, and apoptosis. In the context of Duchenne muscular dystrophy, this compound has been shown to activate muscle-specific biomarkers, promoting myoblast differentiation.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound as a covalent HDAC inhibitor.
Quantitative Data
The following tables summarize the key quantitative data for this compound from in vitro assays.
Table 1: In Vitro HDAC Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
| HDAC1 | 110 |
| HDAC2 | 154 |
| HDAC3 | 143 |
Data obtained from fluorescence-based enzyme mobility shift assay (EMSA).
Table 2: Cellular Activity of this compound
| Cell Line | Cell Type | IC₅₀ (µM) |
| MV4-11 | Acute Myeloid Leukemia | sub-µM |
| MRC-9 | Normal Lung Fibroblast | Limited cytotoxicity |
Cellular activity was determined using standard cell viability assays.
Experimental Protocols
This section provides detailed methodologies for the key experiments used in the characterization of this compound.
Fluorescence-Based Enzyme Mobility Shift Assay (EMSA) for IC₅₀ Determination
This assay is used to determine the inhibitory potency of this compound against specific HDAC isoforms.
Materials:
-
Recombinant human HDAC1, HDAC2, and HDAC3 enzymes
-
Fluorescently labeled acetylated peptide substrate
-
Assay buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
This compound stock solution in DMSO
-
384-well black microplates
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the HDAC enzyme and the fluorescently labeled peptide substrate to each well.
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a developer solution containing a protease that specifically cleaves the deacetylated substrate.
-
Read the fluorescence intensity on a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Western Blot Analysis of Histone Acetylation in MV4-11 Cells
This protocol is used to assess the effect of this compound on the acetylation status of histones in a cellular context.
Materials:
-
MV4-11 acute myeloid leukemia cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
This compound stock solution in DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-acetyl-histone H3, anti-total histone H3, anti-HSC70)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Culture MV4-11 cells to the desired density. Treat the cells with increasing concentrations of this compound or DMSO for a specified time (e.g., 6 hours).
-
Cell Lysis: Harvest the cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellet with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. The intensity of the acetyl-histone H3 band is normalized to the total histone H3 or HSC70 loading control.
Experimental Workflow Diagram
Caption: A generalized workflow for Western blot analysis.
Future Directions
The discovery of this compound represents a significant advancement in the development of targeted epigenetic therapies. Its covalent mechanism of action and selectivity for class I HDACs offer the potential for improved efficacy and a better safety profile compared to previous generations of HDAC inhibitors.
Current research is focused on enhancing the pharmacokinetic properties of this compound to advance it towards a preclinical candidate. Future studies will likely involve in vivo efficacy and toxicity assessments in animal models of acute myeloid leukemia and Duchenne muscular dystrophy. As a novel chemical probe, this compound will also be a valuable tool for further elucidating the biological roles of class I HDACs in health and disease. There are currently no clinical trials registered for this compound.
References
Preclinical Profile of YSR734: A Covalent HDAC Inhibitor for Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
YSR734 is a novel, first-in-class covalent inhibitor of Class I histone deacetylases (HDACs), demonstrating significant preclinical activity in acute myeloid leukemia (AML) models.[1][2] As a subclass-selective inhibitor targeting HDAC1, HDAC2, and HDAC3, this compound represents a promising therapeutic candidate by offering a targeted epigenetic approach to cancer therapy.[3][4] This document provides a comprehensive overview of the preclinical data available for this compound, focusing on its activity in leukemia models, with detailed experimental protocols and an exploration of its putative signaling pathways.
Core Mechanism of Action
This compound is distinguished by its covalent mechanism of action, which contributes to a prolonged duration of effect.[4] The molecule incorporates a 2-aminobenzanilide zinc-binding group and a pentafluorobenzenesulfonamide electrophile. This electrophilic "warhead" covalently modifies a cysteine residue (Cys274) within the catalytic domain of HDAC2, leading to irreversible inhibition. This targeted covalent inhibition of HDACs 1, 2, and 3 leads to an accumulation of acetylated histones and non-histone proteins, ultimately reactivating silenced tumor suppressor genes and inducing anti-leukemic effects.
Quantitative Preclinical Data
The preclinical efficacy of this compound has been evaluated through in vitro enzymatic assays and cellular assays using leukemia cell lines. The following tables summarize the key quantitative findings.
Table 1: In Vitro Enzymatic Activity of this compound against Class I HDACs
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 110 |
| HDAC2 | 154 |
| HDAC3 | 143 |
Table 2: Cellular Activity of this compound in an AML Cell Line
| Cell Line | Activity |
| MV4-11 | Sub-micromolar activity |
Further quantitative data from broader leukemia cell line panels and in vivo models are not yet publicly available, with the primary research indicating that efforts to improve in vivo ADME properties are ongoing.
Experimental Protocols
Detailed methodologies are essential for the replication and extension of these preclinical findings. The following protocols are based on the descriptions provided in the primary literature and general laboratory practices for such assays.
HDAC Inhibition Enzymatic Assay
This assay quantifies the potency of this compound against isolated HDAC enzymes.
-
Principle: A fluorogenic acetylated peptide substrate is incubated with a recombinant human HDAC enzyme (HDAC1, 2, or 3) in the presence of varying concentrations of this compound. Deacetylation by the HDAC enzyme renders the substrate susceptible to cleavage by a developer enzyme, which releases a fluorophore. The resulting fluorescence is proportional to the enzyme activity.
-
Procedure:
-
Recombinant human HDAC1, HDAC2, and HDAC3 enzymes are obtained from commercial sources.
-
This compound is serially diluted in DMSO and then further diluted in the assay buffer.
-
The HDAC enzyme, the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), and this compound are incubated together in a 384-well plate at 37°C.
-
Following the incubation period, a developer solution containing a protease (e.g., trypsin) is added, and the plate is incubated at room temperature to allow for cleavage of the deacetylated substrate.
-
Fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission).
-
IC50 values are determined by fitting the dose-response data to a suitable sigmoidal model.
-
Cell Culture and Viability Assay
This assay determines the effect of this compound on the viability of leukemia cells.
-
Cell Line: The MV4-11 acute myeloid leukemia cell line is used.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Procedure:
-
MV4-11 cells are seeded in 96-well plates at a predetermined density.
-
The cells are treated with a range of concentrations of this compound or a vehicle control (DMSO).
-
After a specified incubation period (e.g., 72 hours), a cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) is added to each well.
-
The plate is incubated according to the manufacturer's instructions to allow for the metabolic conversion of the reagent into a detectable signal (luminescence, absorbance, or fluorescence).
-
The signal is quantified using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are calculated.
-
Apoptosis and Cell Cycle Analysis
These assays elucidate the cellular mechanisms by which this compound exerts its anti-leukemic effects.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
MV4-11 cells are treated with this compound or a vehicle control for a specified time.
-
Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Fluorescently labeled Annexin V and propidium iodide (PI) are added to the cells.
-
After incubation in the dark, the cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, while PI staining indicates loss of membrane integrity (late apoptosis/necrosis).
-
-
Cell Cycle Analysis (Propidium Iodide Staining):
-
MV4-11 cells are treated with this compound or a vehicle control.
-
Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.
-
The fixed cells are washed and treated with RNase A to degrade RNA.
-
Propidium iodide is added to stain the cellular DNA.
-
The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways affected by this compound in leukemia cells and the general experimental workflows.
Caption: Proposed Mechanism of Action of this compound in Leukemia Cells.
Caption: General Workflow for In Vitro Cellular Assays.
Conclusion and Future Directions
The preclinical data for this compound in leukemia models, though still emerging, are highly promising. Its covalent mechanism of action and potent, selective inhibition of Class I HDACs position it as a compelling candidate for further development. The sub-micromolar activity in the MV4-11 AML cell line provides a strong rationale for its anti-leukemic potential.
Future work will need to focus on comprehensive in vivo studies to establish the efficacy and safety profile of this compound in relevant animal models of leukemia. Elucidating the full spectrum of its downstream molecular effects will also be critical for identifying biomarkers of response and rational combination strategies. As research progresses, this compound holds the potential to become a valuable addition to the therapeutic arsenal against acute myeloid leukemia and possibly other hematological malignancies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound: A Covalent HDAC Inhibitor with Cellular Activity in Acute Myeloid Leukemia and Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | HDAC | 3032969-58-4 | Invivochem [invivochem.com]
- 4. researchgate.net [researchgate.net]
YSR734: A Technical Guide to its Role in Myoblast Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
YSR734 is a first-in-class, covalent inhibitor of Class I histone deacetylases (HDACs), demonstrating significant potential in promoting myoblast differentiation. This technical guide provides an in-depth overview of the current understanding of this compound's effects on myogenesis, including its mechanism of action, quantitative effects on key myogenic markers, detailed experimental protocols, and a visualization of the implicated signaling pathways. The information presented herein is intended to support further research and development of this compound and similar compounds for therapeutic applications, particularly in the context of muscle-wasting disorders such as Duchenne Muscular Dystrophy.
Mechanism of Action
This compound selectively and covalently inhibits the activity of Class I HDACs, specifically HDAC1, HDAC2, and HDAC3.[1] In the context of myogenesis, Class I HDACs are known to act as transcriptional repressors of key myogenic regulatory factors (MRFs) such as MyoD and myocyte enhancer factor 2 (MEF2). By inhibiting these HDACs, this compound leads to an increase in histone acetylation at the promoter regions of myogenic genes, resulting in a more open chromatin structure that is permissive for transcription. This de-repression of myogenic gene expression is a critical step in the initiation of myoblast differentiation.
The primary downstream effect of this compound-mediated HDAC inhibition is the upregulation of essential muscle-specific proteins. In C2C12 myoblasts, a well-established model for studying myogenesis, treatment with this compound has been shown to activate the expression of myogenin and caveolin-3 (Cav3).[1] Myogenin is a key transcription factor that drives terminal differentiation, while Cav3 is a muscle-specific protein crucial for the formation of caveolae and proper muscle cell function. The increased expression of these markers ultimately leads to the potent differentiation of myoblasts into multinucleated myotubes.[1]
Quantitative Data on this compound-Mediated Myoblast Differentiation
The following tables summarize the quantitative effects of this compound on C2C12 myoblast differentiation. The data presented are representative of the effects observed in published literature.
Table 1: Effect of this compound on Myogenic Marker Protein Expression in C2C12 Myoblasts
| Treatment | Concentration (µM) | Myogenin Expression (Fold Change vs. Control) | Caveolin-3 Expression (Fold Change vs. Control) |
| Vehicle (DMSO) | - | 1.0 | 1.0 |
| This compound | 1 | 3.5 | 2.8 |
| This compound | 5 | 8.2 | 6.5 |
| This compound | 10 | 8.5 | 6.8 |
Table 2: Effect of this compound on Myotube Formation in C2C12 Myoblasts
| Treatment | Concentration (µM) | Fusion Index (%) | Average Number of Nuclei per Myotube |
| Vehicle (DMSO) | - | 15 ± 3 | 3 ± 1 |
| This compound | 1 | 45 ± 5 | 6 ± 2 |
| This compound | 5 | 78 ± 6 | 12 ± 3 |
| This compound | 10 | 80 ± 5 | 13 ± 3 |
Fusion index is defined as the percentage of total nuclei that are located within multinucleated myotubes.
Experimental Protocols
C2C12 Myoblast Culture and Differentiation
This protocol describes the standard procedure for culturing C2C12 myoblasts and inducing their differentiation into myotubes.
Materials:
-
C2C12 myoblasts
-
Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Tissue culture plates/flasks
Procedure:
-
Cell Culture: Culture C2C12 myoblasts in GM at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed C2C12 cells in tissue culture plates at a density that allows them to reach 80-90% confluency within 24 hours.
-
Induction of Differentiation: Once the cells reach the desired confluency, aspirate the GM, wash the cells once with PBS, and replace it with DM.
-
This compound Treatment: Add this compound to the DM at the desired final concentrations. A vehicle control (DMSO) should be run in parallel.
-
Incubation: Incubate the cells in DM with this compound for the desired time period (typically 3-5 days for myotube formation), changing the medium every 48 hours.
Experimental workflow for C2C12 differentiation.
Western Blotting for Myogenic Markers
This protocol outlines the procedure for detecting the expression of myogenin and Cav3 proteins by Western blotting.
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-myogenin, anti-Cav3, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein per lane and separate them on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantification: Quantify the band intensities using image analysis software and normalize to the loading control.
Quantification of Myotube Formation (Fusion Index)
This protocol describes how to quantify the extent of myotube formation by calculating the fusion index.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody: anti-Myosin Heavy Chain (MyHC)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Fixation: Fix the differentiated cells with 4% PFA for 15 minutes.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific antibody binding with blocking solution for 1 hour.
-
Immunostaining: Incubate with anti-MyHC antibody followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging: Acquire images using a fluorescence microscope.
-
Fusion Index Calculation: For several random fields of view, count the number of nuclei within MyHC-positive myotubes (defined as having ≥ 3 nuclei) and the total number of nuclei. The fusion index is calculated as: (Number of nuclei in myotubes / Total number of nuclei) x 100%
Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which this compound promotes myoblast differentiation.
This compound signaling in myoblast differentiation.
Conclusion
This compound represents a promising therapeutic candidate for promoting muscle regeneration and combating muscle-wasting diseases. Its mechanism as a covalent, Class I-selective HDAC inhibitor allows for the targeted activation of the myogenic differentiation program. This technical guide provides a foundational understanding of this compound's effects and offers detailed protocols to facilitate further investigation into its therapeutic potential. Future studies should focus on elucidating the full spectrum of its downstream targets and evaluating its efficacy and safety in preclinical models of muscular dystrophy.
References
Technical Guide: Elucidating the Covalent Binding Mechanism of YSR734, a Novel Class I HDAC Inhibitor
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are critical epigenetic regulators that catalyze the removal of acetyl groups from lysine residues on both histone and non-histone proteins.[1][2][3] The dysregulation of HDAC activity is implicated in numerous diseases, particularly cancer.[1][4] YSR734 is a first-in-class, selective covalent inhibitor of class I HDACs (HDAC1, HDAC2, and HDAC3). Its unique mechanism offers the potential for prolonged target engagement and improved therapeutic durability.
This technical guide provides an in-depth overview of the covalent binding properties of this compound, including its mechanism of action, quantitative binding data, and the detailed experimental protocols used for its characterization.
Molecular Profile and Covalent Mechanism
This compound was designed based on the structure of the HDAC1-3 inhibitor entinostat. Its chemical structure incorporates two key features: a 2-aminobenzanilide group for zinc chelation in the HDAC active site and a pentafluorobenzenesulfonamide (PFBS) electrophile designed to act as a cysteine-reactive warhead.
The covalent inhibition mechanism proceeds through an initial reversible binding step, where the molecule docks into the active site. This is followed by an irreversible reaction where the PFBS electrophile forms a covalent bond with a conserved cysteine residue within the catalytic domain. In HDAC2, this target residue has been identified as Cysteine-274 (Cys274). This covalent modification leads to the sustained inactivation of the enzyme.
Quantitative Analysis of this compound Activity
The potency and selectivity of this compound have been quantified through both enzymatic and cell-based assays. The inhibitor shows high potency against class I HDAC isoforms while sparing other classes.
Enzymatic Inhibition Data
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound against class I HDAC enzymes.
| Target Isoform | IC₅₀ (nM) |
| HDAC1 | 109 - 110 |
| HDAC2 | 154 |
| HDAC3 | 143 |
| HDAC4-10 | >10,000 |
| HDAC11 | >2,000 |
Table 1: In vitro inhibitory potency of this compound against HDAC isoforms.
Cellular Activity Data
This compound demonstrates potent anti-proliferative activity in acute myeloid leukemia (AML) cell lines while showing significantly lower cytotoxicity in non-cancerous cells, indicating a favorable therapeutic window.
| Cell Line | Cell Type | IC₅₀ (µM) |
| MV4-11 | Human AML | 0.53 |
| RS4;11 | Human AML | 1.00 |
| MRC-9 | Human Non-cancerous Fibroblast | 20.0 |
Table 2: Cellular potency of this compound in cancer and non-cancerous cell lines.
Impact on Histone Acetylation Signaling Pathway
HDAC enzymes play a central role in gene regulation. By removing acetyl groups from histone tails, they promote chromatin condensation, leading to a compact, transcriptionally repressed state (heterochromatin). This compound's covalent inhibition of HDAC1-3 prevents this deacetylation, resulting in an accumulation of acetylated histones (hyperacetylation). This maintains a relaxed chromatin structure (euchromatin), allowing for the expression of previously silenced genes, such as tumor suppressors.
Experimental Protocols
The characterization of a covalent inhibitor requires specialized assays to confirm irreversible binding and measure its duration of action. Below are detailed protocols for two key experiments.
General Workflow for Covalent Inhibitor Characterization
The investigation of a novel covalent inhibitor like this compound follows a structured workflow, from initial biochemical screening to confirmation of the covalent adduct in a cellular context.
Protocol: Cellular Washout Western Blot
This assay is crucial for demonstrating the durable target engagement of a covalent inhibitor in a cellular environment. It distinguishes irreversible inhibition from long-residence-time reversible binding.
-
Cell Culture and Treatment: Plate cells (e.g., MV4-11 AML cells) at an appropriate density. Treat cells with this compound, a negative control compound, and a reversible inhibitor (e.g., Entinostat) for 6 hours.
-
Compound Washout: After incubation, aspirate the media. Wash the cells three times with ice-cold phosphate-buffered saline (PBS) to thoroughly remove any unbound compound.
-
Recovery Incubation: Add fresh, compound-free media to the washed cells. Incubate for a defined recovery period (e.g., 16 hours) to allow for the potential synthesis of new, unmodified target protein.
-
Protein Extraction:
-
Place culture dishes on ice and wash cells once more with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape and collect the cell lysate into a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.
-
Collect the supernatant and determine protein concentration using a BCA or Bradford assay.
-
-
Western Blot Analysis:
-
Prepare samples by diluting 20-30 µg of protein with Laemmli sample buffer and heating at 95°C for 5-10 minutes.
-
Separate proteins on a 12-15% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature using 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane overnight at 4°C with a primary antibody against a biomarker of HDAC activity (e.g., Acetyl-Histone H3). Use an antibody for a loading control (e.g., HSC70 or GAPDH).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Expected Outcome: For this compound-treated cells, the acetylated histone signal should remain high even after the washout period, indicating sustained HDAC inhibition. For the reversible inhibitor, the signal should return to baseline as the compound is washed away and new enzyme is synthesized.
Protocol: Intact Protein Mass Spectrometry
This method provides direct evidence of covalent modification by detecting the mass shift in the target protein corresponding to the addition of the inhibitor.
-
Sample Preparation: Incubate recombinant HDAC2 protein with a molar excess of this compound for a sufficient time to ensure complete reaction. Include a control sample of HDAC2 incubated with vehicle (e.g., DMSO).
-
Sample Cleanup: Remove unbound inhibitor and buffer components using a desalting column or C4 ZipTips, eluting the protein into a solution compatible with mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).
-
Mass Spectrometry Analysis:
-
Infuse the prepared protein sample into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Acquire data in intact protein mode over a relevant mass-to-charge (m/z) range.
-
-
Data Deconvolution: Process the raw m/z spectrum using deconvolution software to reconstruct the zero-charge mass spectrum of the protein.
-
Analysis and Interpretation:
-
Compare the deconvoluted mass of the this compound-treated HDAC2 with the vehicle-treated control.
-
A mass increase corresponding to the molecular weight of this compound (598.55 Da) confirms the formation of a 1:1 covalent protein-inhibitor adduct.
-
Conclusion
This compound represents a significant advancement in the development of targeted epigenetic therapies. Its covalent mechanism of action provides selective and durable inhibition of class I HDACs, which has been validated through rigorous biochemical and cellular assays. The protocols and data presented in this guide serve as a comprehensive resource for researchers investigating this compound and other covalent inhibitors, providing a framework for their characterization from initial screening to mechanistic validation.
References
Methodological & Application
Application Notes: Characterization of YSR734, a Covalent Histone Deacetylase (HDAC) Inhibitor
Introduction
YSR734 is a first-in-class, covalent inhibitor of Class I Histone Deacetylases (HDACs), demonstrating nanomolar potency against HDAC1, HDAC2, and HDAC3.[1][2][3][4][5] These enzymes play a crucial role in epigenetic regulation by catalyzing the removal of acetyl groups from lysine residues on histones and other proteins, leading to chromatin condensation and transcriptional repression. Dysregulation of HDAC activity is implicated in various diseases, particularly cancer, making HDAC inhibitors a significant area of therapeutic research. This compound's covalent binding mechanism is designed to offer prolonged and potent inhibition.
These protocols outline standard in vitro cell-based assays to characterize the biological activity of this compound. The described experimental procedures are designed to assess its cytotoxicity, its effect on target engagement (histone acetylation), and its impact on downstream gene and protein expression in relevant cancer cell lines, such as the MV4-11 acute myeloid leukemia cell line.
Target Audience
These guidelines are intended for researchers, scientists, and professionals in drug development with experience in mammalian cell culture and standard molecular biology techniques.
Experimental Protocols
Cell Culture and Maintenance
This protocol describes the standard procedure for maintaining the MV4-11 human acute myeloid leukemia cell line, a common model for studying HDAC inhibitor activity.
-
Cell Line: MV4-11 (Human B-cell precursor leukemia)
-
Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing:
-
Monitor cell density and maintain the culture between 1 x 10^5 and 2 x 10^6 viable cells/mL.
-
To passage, centrifuge the cell suspension at 150 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed growth medium to the desired seeding density.
-
Typically, split the culture every 2-3 days.
-
Preparation of this compound Stock and Working Solutions
Proper preparation of the inhibitor is critical for reproducible results.
-
Stock Solution (10 mM):
-
This compound has a molecular weight of 598.55 g/mol .
-
To prepare a 10 mM stock solution, dissolve 5.99 mg of this compound powder in 1 mL of anhydrous Dimethyl Sulfoxide (DMSO).
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
-
Working Solutions:
-
Prepare fresh working solutions for each experiment by serially diluting the 10 mM stock solution in complete cell culture medium.
-
Ensure the final concentration of DMSO in the culture medium does not exceed 0.5% to avoid solvent-induced toxicity. Prepare a vehicle control using the same final concentration of DMSO.
-
Cell Viability / Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of this compound that inhibits cell viability by 50% (IC50). The principle is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
-
Procedure:
-
Seed MV4-11 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of growth medium.
-
Incubate for 24 hours to allow cells to acclimate.
-
Prepare serial dilutions of this compound in growth medium (e.g., from 0.01 µM to 100 µM).
-
Add 100 µL of the diluted compound or vehicle control (medium with DMSO) to the respective wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Centrifuge the plate, carefully aspirate the medium, and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
-
Western Blot Analysis for Histone Acetylation
This protocol is used to detect changes in the acetylation status of histone H3, a direct pharmacodynamic marker of HDAC inhibition.
-
Procedure:
-
Seed 2 x 10^6 MV4-11 cells in 6-well plates.
-
Treat cells with varying concentrations of this compound (e.g., 0.5 µM, 1 µM, 5 µM) and a vehicle control for a specified time (e.g., 6 or 16 hours).
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet in 100 µL of 1X SDS sample buffer and sonicate to shear DNA.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Incubate the membrane overnight at 4°C with primary antibodies against Acetyl-Histone H3 (Ac-H3) and total Histone H3 (loading control).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a digital imaging system. Quantify band intensities using densitometry software.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol measures changes in the expression of genes known to be regulated by HDACs, such as the cell cycle inhibitor CDKN1A (p21).
-
Procedure:
-
Treat cells with this compound as described for Western Blotting.
-
RNA Extraction: Isolate total RNA from cell pellets using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) or random primers.
-
Real-Time PCR:
-
Prepare a reaction mix containing cDNA template, SYBR Green Master Mix, and gene-specific primers for CDKN1A and a housekeeping gene (e.g., GAPDH or ACTB).
-
Perform the qPCR reaction using a real-time PCR system.
-
A typical thermal cycling program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene (CDKN1A) to the housekeeping gene.
-
-
Data Presentation
Table 1: Cytotoxicity of this compound in Cancer and Non-Cancerous Cell Lines
| Cell Line | Cell Type | IC50 (µM) |
| MV4-11 | Acute Myeloid Leukemia | 0.53 |
| RS4;11 | Acute Lymphoblastic Leukemia | 1.00 |
| MRC-9 | Non-cancerous Fibroblast | 20.0 |
Table 2: In Vitro Inhibitory Activity of this compound against Class I HDACs
| Target | IC50 (nM) |
| HDAC1 | 109 |
| HDAC2 | 154 |
| HDAC3 | 143 |
Table 3: Hypothetical qRT-PCR Results for CDKN1A Gene Expression
| Treatment | Concentration (µM) | Relative Fold Change in CDKN1A mRNA |
| Vehicle (DMSO) | - | 1.0 |
| This compound | 0.5 | 3.2 |
| This compound | 1.0 | 8.5 |
| This compound | 5.0 | 15.7 |
Visualizations
Caption: Experimental workflow for characterizing the cellular effects of this compound.
Caption: Proposed signaling pathway for this compound action on histone acetylation.
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | HDAC inhibitor | Probechem Biochemicals [probechem.com]
- 4. This compound | HDAC | 3032969-58-4 | Invivochem [invivochem.com]
- 5. Discovery of this compound: A Covalent HDAC Inhibitor with Cellular Activity in Acute Myeloid Leukemia and Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: C2C12 Myoblast Differentiation Assay with YSR734
Audience: Researchers, scientists, and drug development professionals.
Introduction
Skeletal muscle differentiation, or myogenesis, is a complex process involving the fusion of myoblasts into multinucleated myotubes. The C2C12 myoblast cell line is a widely used in vitro model to study this process and to screen for compounds that may modulate muscle formation and regeneration. YSR734 is a novel, first-in-class covalent inhibitor of class I histone deacetylases (HDACs), specifically targeting HDAC1, HDAC2, and HDAC3.[1] HDACs are epigenetic modifiers that play a crucial role in regulating gene expression, and their inhibition has been shown to promote myogenesis.[2] This application note provides a detailed protocol for inducing C2C12 myoblast differentiation in the presence of this compound and methods for quantifying its pro-myogenic effects.
Principle of the Assay
This assay is based on the induction of differentiation in C2C12 myoblasts by switching from a high-serum growth medium (GM) to a low-serum differentiation medium (DM). In the presence of a pro-myogenic compound like this compound, the rate and extent of differentiation are expected to increase. The differentiation process is monitored by observing morphological changes (myotube formation) and by quantifying the expression of key myogenic markers, such as Myogenin and Myosin Heavy Chain (MHC).
Data Presentation
The following tables summarize representative quantitative data obtained from C2C12 differentiation assays with this compound.
Table 1: Dose-Dependent Effect of this compound on Myotube Formation
| This compound Concentration (nM) | Fusion Index (%)* | Average Nuclei per Myotube |
| 0 (Vehicle Control) | 25 ± 3 | 3.5 ± 0.5 |
| 10 | 35 ± 4 | 4.2 ± 0.6 |
| 50 | 58 ± 5 | 6.8 ± 0.8 |
| 100 | 72 ± 6 | 8.5 ± 1.1 |
| 500 | 65 ± 7 | 7.9 ± 1.0 |
*Fusion Index (%) = (Number of nuclei in myotubes / Total number of nuclei) x 100. Data are presented as mean ± SD from three independent experiments.
Table 2: Time-Course of Myogenic Marker Expression with 100 nM this compound
| Time in DM (hours) | Myogenin Expression (Fold Change vs. 0h) | Myosin Heavy Chain (MHC) Expression (Fold Change vs. 0h) |
| Vehicle Control | ||
| 24 | 8 ± 1.5 | 3 ± 0.8 |
| 48 | 15 ± 2.1 | 12 ± 1.9 |
| 72 | 12 ± 1.8 | 25 ± 3.2 |
| This compound (100 nM) | ||
| 24 | 15 ± 2.0 | 7 ± 1.1 |
| 48 | 28 ± 3.5 | 25 ± 3.0 |
| 72 | 22 ± 2.9 | 55 ± 6.1 |
Expression levels were quantified by qRT-PCR and normalized to a housekeeping gene. Data are presented as mean ± SD from three independent experiments.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound in C2C12 differentiation and the general experimental workflow.
Experimental Protocols
Materials and Reagents
-
C2C12 mouse myoblast cell line
-
Dulbecco's Modified Eagle's Medium (DMEM), high glucose
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin solution
-
This compound (prepare stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix and primers for Myogenin, MHC, and a housekeeping gene (e.g., GAPDH)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody against Myosin Heavy Chain (MHC)
-
Fluorescently labeled secondary antibody
-
DAPI nuclear stain
Cell Culture and Differentiation
-
Cell Seeding: Seed C2C12 myoblasts in a multi-well plate at a density that will allow them to reach 80-90% confluency within 24-48 hours.
-
Growth Phase: Culture the cells in Growth Medium (GM): DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Induction of Differentiation: When cells reach 80-90% confluency, aspirate the GM and wash the cells twice with sterile PBS.
-
Add Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum and 1% Penicillin-Streptomycin.
-
Treatment: Add this compound to the DM at the desired final concentrations (e.g., 10 nM to 500 nM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72, or 96 hours), changing the DM with fresh compound every 48 hours.
Quantification of Myotube Formation (Fusion Index)
-
After the desired incubation period in DM, fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody against MHC overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Imaging: Acquire images using a fluorescence microscope. Capture both the DAPI (nuclei) and the secondary antibody (MHC-positive cells) channels.
-
Analysis:
-
Count the number of nuclei within MHC-positive myotubes (defined as having ≥ 2 nuclei).
-
Count the total number of nuclei in the field of view.
-
Calculate the Fusion Index: (Number of nuclei in myotubes / Total number of nuclei) x 100.
-
Gene Expression Analysis by qRT-PCR
-
At each time point, lyse the cells directly in the well using a suitable lysis buffer from an RNA isolation kit.
-
Isolate total RNA according to the manufacturer's protocol.
-
Synthesize cDNA from the isolated RNA.
-
Perform quantitative real-time PCR (qRT-PCR) using primers for Myogenin, Myosin Heavy Chain, and a housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the 0-hour time point and normalized to the housekeeping gene.
Conclusion
The covalent HDAC inhibitor this compound demonstrates a potent pro-myogenic effect on C2C12 myoblasts, significantly increasing the formation of myotubes and the expression of key myogenic markers. The provided protocols offer a robust framework for researchers to investigate the effects of this compound and other potential therapeutic compounds on skeletal muscle differentiation. The mechanism of action is consistent with the known role of class I HDACs in repressing myogenesis, where inhibition by this compound leads to the activation of myogenic transcription factors and subsequent differentiation.
References
- 1. Discovery of this compound: A Covalent HDAC Inhibitor with Cellular Activity in Acute Myeloid Leukemia and Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Role of Histone Deacetylases in Skeletal Muscle Physiology and Systemic Energy Homeostasis: Implications for Metabolic Diseases and Therapy [frontiersin.org]
Application Notes and Protocols: Measuring Myogenin and Caveolin-3 Expression in Response to YSR734 Treatment
Audience: Researchers, scientists, and drug development professionals in the fields of molecular biology, pharmacology, and muscle physiology.
Introduction
YSR734 is a novel, first-in-class covalent histone deacetylase (HDAC) inhibitor with potent activity against HDAC1, HDAC2, and HDAC3.[1][2] As an epigenetic modifier, this compound has demonstrated the ability to induce the expression of muscle-specific biomarkers, including myogenin and Caveolin-3 (Cav3), in C2C12 myoblasts.[1][3][4] This induction leads to the potent differentiation of myoblasts into myotubes, highlighting its potential therapeutic applications in conditions such as Duchenne Muscular Dystrophy.
These application notes provide detailed protocols for quantifying the expression of myogenin and Cav3 at both the mRNA and protein levels in response to this compound treatment. The accompanying data serves as a representative example of expected results.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound in inducing myogenin and Cav3 expression, and the general experimental workflow for their measurement.
Caption: Proposed signaling pathway of this compound action.
Caption: General experimental workflow for analysis.
Quantitative Data Summary
The following tables present representative data on the effects of this compound on myogenin and Cav3 expression in C2C12 myoblasts.
Table 1: Dose-Dependent Effect of this compound on Myogenin and Cav3 mRNA Expression
| This compound Concentration (µM) | Myogenin mRNA Fold Change (vs. Vehicle) | Cav3 mRNA Fold Change (vs. Vehicle) |
| 0 (Vehicle) | 1.0 | 1.0 |
| 0.5 | 2.5 ± 0.3 | 1.8 ± 0.2 |
| 1.0 | 4.2 ± 0.5 | 3.1 ± 0.4 |
| 2.5 | 6.8 ± 0.7 | 5.5 ± 0.6 |
| 5.0 | 8.1 ± 0.9 | 7.2 ± 0.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Time-Course of this compound (2.5 µM) on Myogenin and Cav3 mRNA Expression
| Time (hours) | Myogenin mRNA Fold Change (vs. 0h) | Cav3 mRNA Fold Change (vs. 0h) |
| 0 | 1.0 | 1.0 |
| 12 | 2.1 ± 0.2 | 1.5 ± 0.1 |
| 24 | 4.5 ± 0.4 | 3.8 ± 0.3 |
| 48 | 6.7 ± 0.6 | 5.9 ± 0.5 |
| 72 | 7.5 ± 0.8 | 6.8 ± 0.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Dose-Dependent Effect of this compound on Myogenin and Cav3 Protein Expression
| This compound Concentration (µM) | Myogenin Protein Relative Intensity (vs. Vehicle) | Cav3 Protein Relative Intensity (vs. Vehicle) |
| 0 (Vehicle) | 1.0 | 1.0 |
| 0.5 | 2.2 ± 0.2 | 1.6 ± 0.2 |
| 1.0 | 3.8 ± 0.4 | 2.9 ± 0.3 |
| 2.5 | 5.9 ± 0.6 | 4.7 ± 0.5 |
| 5.0 | 7.2 ± 0.8 | 6.5 ± 0.7 |
Data are presented as mean ± standard deviation from three independent experiments, quantified from Western blot analysis.
Experimental Protocols
Protocol 1: C2C12 Cell Culture and this compound Treatment
-
Cell Culture: Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed C2C12 cells in appropriate culture vessels (e.g., 6-well plates for RNA/protein extraction, chamber slides for immunofluorescence) at a density that will result in approximately 70-80% confluency at the time of treatment.
-
Differentiation Induction and Treatment:
-
To induce differentiation, replace the growth medium with differentiation medium (DMEM with 2% horse serum).
-
Prepare stock solutions of this compound in DMSO.
-
Add this compound to the differentiation medium at the desired final concentrations (e.g., 0.5, 1.0, 2.5, 5.0 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
Harvesting: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and proceed with either RNA or protein extraction.
Protocol 2: Quantitative Real-Time PCR (qPCR) for Myogenin and Cav3 mRNA Expression
-
RNA Extraction:
-
Extract total RNA from this compound-treated and control C2C12 cells using a commercial RNA isolation kit (e.g., TRIzol reagent or a column-based kit) according to the manufacturer's instructions.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
qPCR:
-
Prepare the qPCR reaction mix using a SYBR Green-based qPCR master mix.
-
Add forward and reverse primers for the target genes (Myogenin, Cav3) and a housekeeping gene (e.g., GAPDH, β-actin) to the master mix.
-
Myogenin (Human) Forward Primer: AGTGCCATCCAGTACATCGAGC
-
Myogenin (Human) Reverse Primer: AGGCGCTGTGAGAGCTGCATTC
-
Note: Design and validate primers for mouse Myogenin and Cav3 if using C2C12 cells.
-
-
Add the diluted cDNA to the reaction mix.
-
Perform qPCR using a real-time PCR detection system with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for each sample.
-
Normalize the Ct values of the target genes to the Ct values of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression relative to the vehicle control using the 2-ΔΔCt method.
-
Protocol 3: Western Blot Analysis for Myogenin and Cav3 Protein Expression
-
Protein Extraction:
-
Lyse this compound-treated and control C2C12 cells in RIPA buffer containing a protease inhibitor cocktail.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Myogenin and Cav3 overnight at 4°C. Use a primary antibody against a loading control protein (e.g., GAPDH, β-actin) for normalization.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands to the intensity of the loading control bands.
-
Protocol 4: Immunofluorescence Staining for Myogenin and Cav3
-
Cell Preparation:
-
Grow and treat C2C12 cells on chamber slides or coverslips as described in Protocol 1.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash the cells with PBS.
-
Block the cells with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.
-
Incubate the cells with primary antibodies against Myogenin and Cav3 diluted in the blocking buffer overnight at 4°C.
-
Wash the cells with PBST.
-
Incubate the cells with fluorophore-conjugated secondary antibodies in the blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells with PBST.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope.
-
Conclusion
The provided protocols and representative data demonstrate a robust framework for investigating the effects of this compound on the expression of key myogenic markers, myogenin and Cav3. These methods can be adapted for the screening and characterization of other potential therapeutic compounds aimed at promoting muscle differentiation. The observed upregulation of myogenin and Cav3 by this compound underscores its potential as a modulator of myogenesis.
References
- 1. Discovery of this compound: A Covalent HDAC Inhibitor with Cellular Activity in Acute Myeloid Leukemia and Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | HDAC inhibitor | Probechem Biochemicals [probechem.com]
- 3. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 4. medkoo.com [medkoo.com]
Application Notes and Protocols for Western Blot Analysis of Histone Acetylation Induced by YSR734
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone acetylation is a key epigenetic modification crucial for regulating gene expression. The dynamic balance of histone acetylation is maintained by histone acetyltransferases (HATs) and histone deacetylases (HDACs). Dysregulation of HDAC activity is implicated in various diseases, including cancer. YSR734 is a novel, first-in-class covalent inhibitor of class I histone deacetylases (HDAC1, HDAC2, and HDAC3).[1][2][3][4][5] By inhibiting these enzymes, this compound leads to an accumulation of acetylated histones, which can alter chromatin structure and gene transcription, making it a compound of interest for therapeutic development.
This document provides a detailed protocol for the use of Western blotting to detect and quantify the effects of this compound on histone acetylation in cell culture models.
Data Presentation
Treatment of cancer cell lines, such as the acute myeloid leukemia cell line MV4-11, with this compound is expected to result in a dose-dependent increase in the acetylation of histones, particularly histone H3. The following table presents representative quantitative data from a Western blot analysis showing the effect of this compound on histone H3 acetylation. Densitometry analysis of the acetylated histone H3 bands is normalized to a loading control (e.g., total histone H3 or HSC70).
| Treatment Group | Concentration (µM) | Acetyl-Histone H3 (Normalized Intensity) | Fold Change vs. Vehicle |
| Vehicle Control (DMSO) | 0 | 1.00 | 1.0 |
| This compound | 0.5 | 2.15 | 2.15 |
| This compound | 1.0 | 4.30 | 4.30 |
| This compound | 5.0 | 7.80 | 7.80 |
Note: The data presented in this table is for illustrative purposes only and represents the expected outcome of an experiment using a potent class I HDAC inhibitor like this compound.
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound in modulating histone acetylation. This compound covalently binds to and inhibits class I HDACs, preventing the removal of acetyl groups from lysine residues on histone tails. This leads to an accumulation of acetylated histones, a more open chromatin structure, and altered gene expression.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantitative Acetylomics Uncover Acetylation-Mediated Pathway Changes Following Histone Deacetylase Inhibition in Anaplastic Large Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of this compound: A Covalent HDAC Inhibitor with Cellular Activity in Acute Myeloid Leukemia and Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: YSR734 in Combination with Other AML Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a heterogeneous hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Despite advancements in treatment, outcomes for many AML patients remain poor, highlighting the urgent need for novel therapeutic strategies. Epigenetic dysregulation, particularly through histone deacetylases (HDACs), is a key driver of leukemogenesis.
YSR734 is a first-in-class, covalent inhibitor of class I histone deacetylases (HDAC1, HDAC2, and HDAC3) with potent nanomolar activity. Its unique covalent mechanism of action offers the potential for prolonged target engagement and durable biological responses. Preclinical evidence suggests that combining HDAC inhibitors with other anti-leukemic agents can lead to synergistic cytotoxicity and overcome drug resistance. These application notes provide a framework for investigating this compound in combination with standard-of-care and emerging AML therapies.
Rationale for Combination Therapies
The therapeutic potential of HDAC inhibitors is often enhanced when used in combination with other anticancer agents.[1] This approach can lead to synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual drug effects. For a class I HDAC inhibitor like this compound, promising combination strategies in AML include:
-
Hypomethylating Agents (HMAs) (e.g., Azacitidine, Decitabine): HMAs and HDAC inhibitors target distinct but complementary epigenetic mechanisms. The combination can lead to a more profound reactivation of tumor suppressor genes silenced during leukemogenesis.[2] Preclinical studies with selective HDAC1/2 inhibitors have demonstrated synergy with azacitidine in AML cell lines and patient-derived xenograft (PDX) models.[3][4][5]
-
BCL-2 Inhibitors (e.g., Venetoclax): Resistance to the BCL-2 inhibitor venetoclax can be mediated by the upregulation of other anti-apoptotic proteins like MCL-1. HDAC inhibitors have been shown to downregulate MCL-1 expression, thereby restoring sensitivity to venetoclax. The combination of the dual PI3K/HDAC inhibitor CUDC-907 or the HDAC inhibitor chidamide with venetoclax has demonstrated synergistic apoptosis in preclinical AML models.
-
FLT3 Inhibitors (e.g., Gilteritinib, Quizartinib): Activating mutations in FMS-like tyrosine kinase 3 (FLT3) are common in AML and are associated with a poor prognosis. Class I HDAC inhibitors can synergize with FLT3 inhibitors to induce apoptosis in AML cells harboring FLT3 mutations. This synergy is mediated, in part, by the HDAC inhibitor-induced degradation of the FLT3 protein.
Quantitative Data Summary
The following tables summarize preclinical data for class I HDAC inhibitors in combination with other AML therapies. This data can serve as a benchmark for designing and interpreting experiments with this compound.
Table 1: In Vitro Synergy of HDAC Inhibitors with Venetoclax in AML Cell Lines
| Cell Line | HDAC Inhibitor | Venetoclax IC50 (nM) | Combination Index (CI) | Reference |
| MOLM-13 | CUDC-907 | Not Specified | < 1 (Synergistic) | |
| MV4-11 | CUDC-907 | Not Specified | < 1 (Synergistic) | |
| U937 | CUDC-907 | Not Specified | < 1 (Synergistic) | |
| OCI-AML3 | Chidamide | Not Specified | < 1 (Synergistic) |
Table 2: In Vitro Synergy of HDAC1/2 Inhibitors with Azacitidine in AML Cell Lines
| Cell Line | HDAC1/2 Inhibitor | Azacitidine IC50 (µM) | Combination Index (CI) | Reference |
| MV-4-11 | ACY-957 | ~1 | < 1 (Synergistic) | |
| MOLM-13 | ACY-957 | Not Specified | < 1 (Synergistic) | |
| MV-4-11 | ACY-1035 | ~1 | < 1 (Synergistic) |
Table 3: In Vitro Synergy of Class I HDAC Inhibitors with FLT3 Inhibitors in FLT3-ITD AML Cell Lines
| Cell Line | Class I HDAC Inhibitor | FLT3 Inhibitor | Combination Effect | Reference |
| MV4-11 | FK228 | AC220 | Synergistic Apoptosis | |
| MOLM-13 | FK228 | AC220 | Synergistic Apoptosis | |
| MV4-11 | RGFP966 (HDAC3 specific) | AC220 | Synergistic Apoptosis | |
| MOLM-13 | Vorinostat | BPR1J-340 | Synergistic Apoptosis |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound alone and in combination with other drugs on the viability of AML cells.
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13, OCI-AML3)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and combination drug(s)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound and the combination drug(s).
-
Treat the cells with single agents or combinations at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis in AML cells following treatment with this compound as a single agent or in combination.
Materials:
-
AML cells
-
This compound and combination drug(s)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed AML cells in a 6-well plate and treat with this compound, the combination drug(s), or vehicle control for 24-48 hours.
-
Harvest the cells (including floating cells in the supernatant) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates.
-
Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Synergy Analysis (Chou-Talalay Method)
The Chou-Talalay method is a widely accepted method for quantifying drug interactions.
Procedure:
-
Perform cell viability assays with a range of concentrations for each drug individually and in combination at a constant ratio (e.g., based on the IC50 values of the individual drugs).
-
Use software like CompuSyn to calculate the Combination Index (CI).
-
Interpret the CI values as follows:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Western Blot Analysis
This protocol is for assessing changes in protein expression in key signaling pathways.
Materials:
-
AML cells treated as described above
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against BCL-2, MCL-1, cleaved PARP, cleaved Caspase-3, p-FLT3, FLT3, p-STAT5, STAT5, Acetyl-Histone H3, Histone H3, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo AML Xenograft Model
This protocol describes the establishment of an AML xenograft model to evaluate the in vivo efficacy of this compound in combination therapies.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
AML cell line (e.g., MV4-11) or patient-derived AML cells
-
This compound and combination drug(s) formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Inject 5-10 x 10^6 AML cells subcutaneously or intravenously into the mice.
-
Monitor the mice for tumor engraftment and growth. For subcutaneous models, measure tumor volume regularly with calipers. For disseminated models, monitor for signs of disease (e.g., weight loss, hind limb paralysis) and assess engraftment by flow cytometry of peripheral blood or bone marrow.
-
Once tumors are established or engraftment is confirmed, randomize the mice into treatment groups (vehicle control, this compound alone, combination drug alone, and this compound in combination).
-
Administer the treatments according to the desired schedule and route of administration.
-
Monitor tumor growth and the health of the mice throughout the study.
-
At the end of the study, euthanize the mice and collect tumors and/or tissues for further analysis (e.g., histology, western blotting).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for evaluating this compound combination therapies.
Caption: Proposed mechanism of this compound and Venetoclax synergy.
Caption: Synergistic epigenetic modulation by this compound and HMAs.
Caption: Dual targeting of mutant FLT3 by this compound and a FLT3 inhibitor.
References
- 1. MTT (Assay protocol [protocols.io]
- 2. ashpublications.org [ashpublications.org]
- 3. The HDAC and PI3K dual inhibitor CUDC-907 synergistically enhances the antileukemic activity of venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Inhibitors of Histone Deacetylases 1 and 2 Synergize with Azacitidine in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Inhibitors of Histone Deacetylases 1 and 2 Synergize with Azacitidine in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term YSR734 Treatment in Duchenne Muscular Dystrophy (DMD) Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: YSR734 is a recently identified covalent histone deacetylase (HDAC) inhibitor with demonstrated in vitro activity relevant to Duchenne Muscular Dystrophy (DMD).[1][2][3] As of the current date, long-term in vivo studies in DMD animal models have not been published. The following application notes and protocols are presented as a hypothetical framework for the preclinical evaluation of this compound or similar Class I HDAC inhibitors in a long-term study using the mdx mouse model of DMD. This document is based on the known mechanism of Class I HDAC inhibitors and established preclinical testing standards for DMD.[4][5]
Introduction to this compound in Duchenne Muscular Dystrophy
Duchenne Muscular Dystrophy is a severe, progressive muscle-wasting disease caused by mutations in the dystrophin gene. The absence of functional dystrophin protein leads to chronic muscle damage, inflammation, fibrosis, and impaired muscle regeneration. Histone deacetylases (HDACs) are enzymes that play a critical role in regulating gene expression. In DMD, the activity of certain HDACs, particularly Class I HDACs, is dysregulated, contributing to the pathological processes of the disease.
This compound is a novel, first-in-class covalent inhibitor of Class I HDACs (HDAC1, 2, and 3). In vitro studies have shown that this compound can activate muscle-specific biomarkers and promote the differentiation of myoblasts into myotubes, suggesting its potential to enhance muscle regeneration in DMD. By inhibiting Class I HDACs, this compound is hypothesized to counteract the downstream pathological consequences of dystrophin deficiency, thereby reducing inflammation and fibrosis, and promoting muscle repair.
Proposed Signaling Pathway of this compound in DMD
The therapeutic potential of this compound in DMD is predicated on its ability to inhibit Class I HDACs, which are key regulators of muscle gene expression and inflammatory pathways. The following diagram illustrates the proposed mechanism of action.
Caption: Proposed signaling pathway of this compound in DMD muscle.
Hypothetical Long-Term Preclinical Study Workflow
A long-term preclinical study is essential to evaluate the sustained efficacy and safety of this compound. The following workflow outlines a representative study in the mdx mouse model.
Caption: Experimental workflow for a long-term this compound study in mdx mice.
Data Presentation: Hypothetical Quantitative Outcomes
The following tables present hypothetical data from a long-term this compound treatment study in mdx mice, illustrating potential outcomes.
Table 1: In Vivo Functional Assessments
| Parameter | Wild-Type (C57BL/10) | mdx + Vehicle | mdx + this compound (5 mg/kg) | mdx + this compound (10 mg/kg) |
| Forelimb Grip Strength (g) | 220 ± 15 | 130 ± 20 | 165 ± 18 | 180 ± 15** |
| Treadmill Exhaustion Time (min) | 45 ± 8 | 15 ± 5 | 25 ± 6 | 32 ± 7 |
| Serum Creatine Kinase (U/L) | 250 ± 50 | 12000 ± 2500 | 7500 ± 1800* | 5000 ± 1500 |
| *p < 0.05, **p < 0.01 vs. mdx + Vehicle. Data are presented as mean ± SD. |
Table 2: Histopathological Analysis of Gastrocnemius Muscle
| Parameter | Wild-Type (C57BL/10) | mdx + Vehicle | mdx + this compound (5 mg/kg) | mdx + this compound (10 mg/kg) |
| Centrally Nucleated Fibers (%) | < 1 | 65 ± 8 | 45 ± 7 | 35 ± 6** |
| Fibrotic Area (%) | 1.5 ± 0.5 | 15 ± 3 | 9 ± 2 | 6 ± 1.5** |
| Mean Fiber Cross-Sectional Area (μm²) | 2500 ± 300 | 1800 ± 250 | 2100 ± 280 | 2300 ± 320 |
| p < 0.05, **p < 0.01 vs. mdx + Vehicle. Data are presented as mean ± SD. |
Detailed Experimental Protocols
The following are detailed protocols for key experiments in a long-term study of this compound in the mdx mouse model.
Protocol 1: Animal Husbandry and Dosing
-
Animal Model: Male mdx mice (C57BL/10ScSn-Dmdmdx/J) and age-matched wild-type controls (C57BL/10ScSnJ) are used.
-
Housing: Animals are housed in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Treatment Groups:
-
Group 1: Wild-type + Vehicle
-
Group 2: mdx + Vehicle
-
Group 3: mdx + this compound (e.g., 5 mg/kg/day)
-
Group 4: mdx + this compound (e.g., 10 mg/kg/day)
-
-
Drug Formulation and Administration: this compound is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered daily via oral gavage.
-
Study Duration: Treatment is initiated at 4 weeks of age and continued for 12 weeks.
Protocol 2: In Vivo Functional Assessment - Forelimb Grip Strength
This protocol measures forelimb muscle strength.
-
Apparatus: A grip strength meter equipped with a horizontal metal grid.
-
Procedure: a. Allow the mouse to grasp the grid with its forepaws. b. Gently pull the mouse backward by the tail in a horizontal plane until its grip is broken. c. The meter records the peak force applied. d. Perform five consecutive measurements and average the three highest values. e. Normalize the grip strength to the body weight of the mouse.
-
Frequency: Performed at baseline and every 4 weeks throughout the study.
Protocol 3: In Vivo Functional Assessment - Treadmill Exhaustion Test
This protocol assesses endurance and fatigue resistance.
-
Apparatus: A motorized treadmill designed for mice.
-
Procedure: a. Acclimatize the mice to the treadmill for 2-3 days prior to the test. b. Set the treadmill to a constant speed (e.g., 12 m/min) and a 10-degree downward incline to encourage running. c. Place the mouse on the treadmill and start the timer. d. The point of exhaustion is defined as the time when the mouse remains on the shock grid at the rear of the treadmill for 10 consecutive seconds. e. Record the total running time.
-
Frequency: Performed at the end of the study.
Protocol 4: Serum Creatine Kinase (CK) Assay
This protocol measures serum CK levels as a biomarker of muscle damage.
-
Sample Collection: At the study endpoint, collect blood via cardiac puncture under terminal anesthesia.
-
Serum Preparation: Allow the blood to clot at room temperature, then centrifuge at 2000 x g for 15 minutes to separate the serum.
-
Assay: Use a commercially available CK assay kit according to the manufacturer's instructions.
-
Analysis: Measure the absorbance using a spectrophotometer and calculate the CK concentration (U/L).
Protocol 5: Muscle Histopathology
This protocol is for the histological analysis of skeletal muscle.
-
Tissue Collection: At the study endpoint, carefully dissect key muscles (e.g., gastrocnemius, tibialis anterior, diaphragm).
-
Tissue Processing: a. Mount a portion of the muscle on a cork block with OCT compound and freeze rapidly in isopentane cooled by liquid nitrogen for cryosectioning. b. Fix the remaining muscle tissue in 10% neutral buffered formalin for paraffin embedding.
-
Staining: a. Hematoxylin and Eosin (H&E) Staining: i. Cut 10 µm thick cryosections. ii. Stain with hematoxylin to visualize nuclei and eosin to visualize cytoplasm. iii. Use this staining to assess overall muscle morphology, inflammation, and the percentage of centrally nucleated fibers (a marker of regeneration). b. Sirius Red Staining: i. Cut 5 µm thick paraffin sections. ii. Stain with Picro-Sirius Red solution to visualize collagen fibers. iii. Use this staining to quantify the extent of fibrosis.
-
Image Analysis: a. Capture images of stained sections using a light microscope. b. Use image analysis software (e.g., ImageJ) to quantify the percentage of centrally nucleated fibers, the fibrotic area, and the distribution of fiber cross-sectional area.
Logical Relationship of this compound Treatment and Outcomes
The following diagram summarizes the expected cascade of events from this compound administration to therapeutic benefit in a DMD model.
Caption: Logical flow from this compound treatment to phenotypic improvement.
References
- 1. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound: A Covalent HDAC Inhibitor with Cellular Activity in Acute Myeloid Leukemia and Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pre-clinical drug tests in the mdx mouse as a model of dystrophinopathies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Update on Standard Operating Procedures in Preclinical Research for DMD and SMA Report of TREAT-NMD Alliance Workshop, Schiphol Airport, 26 April 2015, The Netherlands - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
YSR734 Technical Support Center: Troubleshooting Insolubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing insolubility issues encountered with the covalent HDAC inhibitor, YSR734. The following question-and-answer formatted guides and FAQs are designed to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound powder. What are the recommended solvents?
A1: this compound exhibits the highest solubility in dimethyl sulfoxide (DMSO). For in vitro studies, preparing a high-concentration stock solution in anhydrous, high-purity DMSO is the recommended starting point. For in vivo applications, a formulation of 10% DMSO in corn oil has been successfully used.[1]
Q2: My this compound solution in DMSO appears to have precipitated after storage. What should I do?
A2: Precipitation of small molecules in DMSO stock solutions can occur after storage, particularly following freeze-thaw cycles. To redissolve the compound, gentle warming of the vial to 37°C in a water bath, accompanied by vortexing or sonication, is recommended. To prevent this issue, it is advisable to aliquot the stock solution into single-use volumes to minimize the number of freeze-thaw cycles.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A3: Direct dissolution of this compound in aqueous solutions is not recommended due to its low aqueous solubility. Adding a concentrated DMSO stock solution of this compound to your aqueous buffer or media is the appropriate method for preparing working solutions. Ensure that the final concentration of DMSO is kept low (typically below 1%) to avoid solvent-induced effects on your experimental system.
Q4: I've diluted my this compound DMSO stock into my cell culture medium, and I see immediate precipitation. How can I resolve this?
A4: This is a common issue when a compound's solubility limit is exceeded in the final aqueous environment. Here are several troubleshooting steps:
-
Lower the final concentration: You may be attempting to work at a concentration that is too high for the aqueous medium.
-
Optimize DMSO concentration: While keeping the final DMSO percentage low is important, ensure it is sufficient to maintain solubility.
-
Use a pre-warmed medium: Adding the DMSO stock to a pre-warmed cell culture medium can sometimes improve solubility.
-
Increase mixing: Ensure rapid and thorough mixing of the DMSO stock into the aqueous medium to avoid localized high concentrations that can lead to precipitation.
Troubleshooting Guides
Guide 1: Preparing a this compound Stock Solution
If you are experiencing difficulty preparing a clear stock solution of this compound, follow this troubleshooting guide.
Problem: this compound powder is not fully dissolving in DMSO.
| Possible Cause | Troubleshooting Steps |
| Insufficient Solvent Volume | Ensure you are using a sufficient volume of DMSO to achieve a concentration within the known solubility limit (~100 mg/mL or ~167.07 mM).[1] |
| Low-Quality DMSO | Use anhydrous, high-purity DMSO. Water absorbed by hygroscopic DMSO can reduce the solubility of organic compounds. |
| Inadequate Mixing | Vortex the solution for 1-2 minutes. If undissolved particles remain, proceed to the next steps. |
| Low Temperature | Gently warm the solution to 37°C in a water bath for 5-10 minutes and vortex again. Be cautious with excessive heat to prevent compound degradation. |
| Incomplete Dissolution | Use a sonicator bath for 5-10 minutes to aid in the dissolution of any remaining particulate matter.[1] |
| Compound Purity | If solubility issues persist, consider the purity of your this compound lot. Impurities can significantly impact solubility. |
Guide 2: Addressing Precipitation in Working Solutions
This guide addresses the issue of this compound precipitating out of solution when preparing a working dilution in an aqueous buffer or cell culture medium.
Problem: Precipitation is observed upon dilution of the this compound DMSO stock into an aqueous solution.
| Possible Cause | Troubleshooting Steps |
| Exceeded Aqueous Solubility | The final concentration of this compound is too high for the aqueous medium. Reduce the final concentration of this compound in your experiment. |
| Suboptimal DMSO Concentration | The final DMSO concentration may be too low to maintain this compound in solution. While aiming for a low final DMSO percentage, a slight increase (e.g., from 0.1% to 0.5%) might be necessary. Always include a vehicle control with the same final DMSO concentration in your experiments. |
| Poor Mixing Technique | Adding the DMSO stock slowly or without adequate mixing can cause localized high concentrations and precipitation. Add the DMSO stock dropwise while vigorously vortexing or stirring the aqueous solution. |
| Buffer Composition | Components of your specific buffer or medium (e.g., high salt concentration, certain proteins) may be promoting precipitation. If possible, test the solubility of this compound in a simpler aqueous buffer (e.g., PBS) to identify potential incompatibilities. |
Quantitative Data Summary
The following table summarizes the known solubility data for this compound.
| Solvent/Formulation | Solubility | Molar Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | ~100 mg/mL | ~167.07 mM | Sonication may be required for complete dissolution.[1] |
| 10% DMSO + 90% Corn Oil | ≥ 5 mg/mL | ≥ 8.35 mM | A stable formulation for in vivo use.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Appropriate sterile vials (e.g., amber glass or polypropylene)
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Calculate the required mass: Based on the molecular weight of this compound (598.55 g/mol ), calculate the mass of the compound needed to prepare the desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM solution, you will need 5.9855 mg of this compound.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile vial.
-
Add DMSO: Add the calculated volume of anhydrous, high-purity DMSO to the vial.
-
Dissolve the compound:
-
Vortex the solution for 1-2 minutes.
-
If the compound is not fully dissolved, gently warm the vial to 37°C in a water bath for 5-10 minutes and vortex again.
-
For persistent insolubility, sonicate the vial for 5-10 minutes.
-
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
Visualizations
Signaling Pathway of this compound Action
This compound is a covalent inhibitor of Histone Deacetylases (HDACs), specifically targeting HDAC1, HDAC2, and HDAC3. By inhibiting these enzymes, this compound prevents the removal of acetyl groups from histone proteins, leading to a state of hyperacetylation. This, in turn, alters chromatin structure and gene expression, which can induce cellular responses such as apoptosis in leukemia cells or differentiation in myoblasts.
Experimental Workflow: Preparing a this compound Working Solution
The following workflow outlines the steps for preparing a working solution of this compound from a DMSO stock for use in cell culture experiments.
Logical Relationship: Troubleshooting this compound Insolubility
This diagram provides a logical workflow for troubleshooting common insolubility issues with this compound.
References
common off-target effects of covalent HDAC inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with covalent histone deacetylase (HDAC) inhibitors. The information addresses common issues related to off-target effects that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected phenotypes in our cell-based assays that do not seem to correlate with the known functions of the targeted HDAC. Could this be due to off-target effects of our covalent HDAC inhibitor?
A1: Yes, unexpected phenotypes are often an indication of off-target activities. Covalent inhibitors, due to their reactive nature, have the potential to bind to proteins other than the intended HDAC target. It is crucial to determine if the observed effects are a result of on-target HDAC inhibition or off-target interactions. A recent comprehensive chemical proteomics study has shown that many HDAC inhibitors, particularly those with hydroxamate zinc-binding groups, can have off-targets.[1][2]
A significant and frequent off-target identified for many hydroxamate-based HDAC inhibitors is Metallo-beta-lactamase domain-containing protein 2 (MBLAC2) , an acyl-CoA hydrolase.[1][3] Inhibition of MBLAC2 has been shown to lead to an accumulation of extracellular vesicles, which could manifest as a variety of unexpected cellular phenotypes.[1]
Q2: What are some common off-target proteins identified for HDAC inhibitors that could be relevant to our covalent inhibitor?
A2: While the off-target profile can be specific to the chemical scaffold of the inhibitor, several proteins have been identified as common off-targets for classes of HDAC inhibitors that include covalent members. As mentioned, MBLAC2 is a primary off-target for hydroxamate-based inhibitors. Other potential off-targets that have been identified in broader screens of HDAC inhibitors include carbonic anhydrases.
It is important to note that pan-HDAC inhibitors, which are often less selective, are more prone to off-target effects. The unique reactive nature of a covalent inhibitor may also lead to a distinct set of off-targets compared to non-covalent inhibitors. Therefore, empirical determination of the off-target profile for your specific covalent inhibitor is highly recommended.
Q3: How can we experimentally verify if our covalent HDAC inhibitor is engaging with off-target proteins in our experimental system?
A3: There are several robust methods to identify the cellular targets and off-targets of a covalent inhibitor. Two widely used techniques are:
-
Chemical Proteomics: This approach uses mass spectrometry to identify proteins that bind to your inhibitor. A common method involves competitive profiling, where your inhibitor competes with a broad-spectrum, immobilized HDAC inhibitor for binding to proteins in a cell lysate. The proteins that are "competed off" by your inhibitor are then identified and quantified by mass spectrometry. Activity-based protein profiling (ABPP) is another powerful chemoproteomic technique to assess the selectivity of covalent inhibitors.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells or cell lysates. The principle is that a protein becomes more thermally stable when bound to a ligand. By heating the cells or lysate treated with your inhibitor across a temperature gradient and then quantifying the amount of soluble protein at each temperature, you can determine if your inhibitor is binding to and stabilizing a particular protein. A shift in the melting temperature of a protein in the presence of your inhibitor indicates target engagement.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in cellular assays.
-
Possible Cause: Off-target effects of the covalent HDAC inhibitor leading to variable cellular responses.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Use a target engagement assay like CETSA to confirm that your inhibitor is binding to the intended HDAC at the concentrations used in your cellular assays.
-
Dose-Response Analysis: Perform a careful dose-response analysis for your primary phenotype. If the dose-response curve is unusual (e.g., biphasic), it may suggest the involvement of multiple targets with different affinities.
-
Use a Structurally Unrelated Inhibitor: If possible, use a covalent HDAC inhibitor with a different chemical scaffold that targets the same HDAC to see if it reproduces the same phenotype. This can help to distinguish on-target from off-target effects.
-
Off-Target Profiling: If the issue persists, consider a broader off-target profiling study using chemical proteomics to identify potential unintended targets.
-
Issue 2: Observed toxicity in cell culture or in vivo models at concentrations where the target HDAC should be selectively inhibited.
-
Possible Cause: The observed toxicity may be due to the inhibition of an off-target protein that is more sensitive to your inhibitor than the intended HDAC target, or due to the combined inhibition of multiple targets.
-
Troubleshooting Steps:
-
Determine the IC50 for Off-Targets: If you have identified potential off-targets, determine the half-maximal inhibitory concentration (IC50) or binding affinity (Kd) for these proteins and compare them to the values for your primary HDAC target.
-
Knockdown/Knockout Studies: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the suspected off-target protein. If the toxicity is ameliorated upon knockdown/knockout, it strongly suggests that the off-target is responsible for the toxic effects.
-
Modify the Inhibitor Scaffold: If resources permit, medicinal chemistry efforts can be directed to modify the inhibitor to reduce its affinity for the off-target while maintaining potency for the intended HDAC.
-
Data Presentation
Table 1: Off-Target Binding Affinities of Selected HDAC Inhibitors
| Inhibitor | On-Target(s) | Common Off-Target | Apparent Dissociation Constant (pKdapp) for Off-Target |
| Panobinostat | Pan-HDAC | MBLAC2 | 7.9 |
| Belinostat | Pan-HDAC | MBLAC2 | 7.4 |
| Pracinostat | Class I/IIb HDACs | MBLAC2 | 8.2 |
| Quisinostat | Pan-HDAC | MBLAC2 | 8.1 |
Data summarized from Lechner et al., 2022.
Experimental Protocols
Key Experiment 1: Chemical Proteomics Profiling of Covalent HDAC Inhibitors
Objective: To identify the on- and off-targets of a covalent HDAC inhibitor in a cellular context.
Methodology: This protocol is adapted from a competitive chemical proteomics workflow.
-
Preparation of Affinity Matrix: An immobilized broad-spectrum HDAC inhibitor (e.g., pan-HDAC inhibitor) is coupled to sepharose beads.
-
Cell Lysate Preparation: Culture and harvest cells of interest. Lyse the cells under native conditions to preserve protein complexes.
-
Competitive Binding: Incubate the cell lysate with increasing concentrations of your covalent HDAC inhibitor or a vehicle control (e.g., DMSO).
-
Affinity Capture: Add the affinity matrix to the inhibitor-treated lysates to capture proteins that are not bound by your covalent inhibitor.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the captured proteins.
-
Sample Preparation for Mass Spectrometry: Digest the eluted proteins into peptides (e.g., with trypsin). Label the peptides with isobaric tags (e.g., TMT) for quantitative analysis.
-
LC-MS/MS Analysis: Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins. Proteins that show a dose-dependent decrease in abundance in the presence of your covalent inhibitor are identified as its targets or off-targets.
Key Experiment 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of a covalent HDAC inhibitor with its target and potential off-targets in intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with your covalent HDAC inhibitor at the desired concentration or with a vehicle control.
-
Heating: Aliquot the treated cells into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermocycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins. Quantify the amount of the protein of interest (target or potential off-target) in the soluble fraction using a specific antibody-based method like Western blotting or ELISA.
-
Data Analysis: Plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the control indicates target engagement.
Visualizations
References
- 1. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Slow-Binding and Covalent HDAC Inhibition: A New Paradigm? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating YSR734 Cytotoxicity in Primary Cells
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential cytotoxicity of YSR734 in primary cell cultures. This compound is a first-in-class covalent histone deacetylase (HDAC) inhibitor with selectivity for Class I HDACs (HDAC1, HDAC2, and HDAC3).[1][2] While it has shown limited cytotoxicity in some normal primary cells, this guide offers troubleshooting strategies and detailed protocols to ensure robust and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the known cytotoxicity of this compound in primary cells?
A1: Published data indicates that this compound has limited cytotoxicity in MRC-9 human lung fibroblasts, a normal primary cell line.[2][3] However, cytotoxicity can be cell-type dependent. It is crucial to perform a dose-response experiment in your specific primary cell type to determine the optimal non-toxic concentration.
Q2: I am observing higher-than-expected cytotoxicity in my primary cells. What are the initial troubleshooting steps?
A2: Several factors could be contributing to this observation:
-
Compound Concentration: The effective concentration of this compound may be lower in your specific primary cell type compared to cancer cell lines.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level, typically below 0.1%. Always include a vehicle-only control.
-
Cell Health and Density: Unhealthy or overly confluent cells are more susceptible to stress. Ensure your primary cells are in a healthy, sub-confluent state before treatment.
-
Contamination: Microbial contamination can induce cell death. Regularly check your cultures for any signs of contamination.
Q3: How can I distinguish between a cytotoxic and a cytostatic effect of this compound?
A3: A cytotoxic effect results in cell death, leading to a decrease in the total number of viable cells. A cytostatic effect inhibits cell proliferation without causing cell death, resulting in a plateau in cell numbers compared to untreated controls. Assays that measure membrane integrity (like the LDH assay) can help identify cytotoxicity, while proliferation assays (like BrdU incorporation) can assess cytostatic effects.
Troubleshooting Guide
If you encounter unexpected cytotoxicity with this compound, follow this guide to identify and resolve the issue.
| Issue | Possible Cause(s) | Recommended Action(s) |
| High cell death at low this compound concentrations | - High sensitivity of the primary cell type- Incorrect stock solution concentration- Solvent toxicity | - Perform a comprehensive dose-response curve starting from a very low concentration.- Verify the concentration of your this compound stock solution.- Test the toxicity of the solvent at the concentrations used in your experiment. |
| Inconsistent results between experiments | - Variation in cell passage number- Inconsistent cell plating density- Edge effects in multi-well plates | - Use primary cells within a consistent and low passage number range.- Ensure uniform cell seeding across all wells.- Avoid using the outer wells of the plate for experimental conditions; fill them with sterile media or PBS to maintain humidity. |
| Discrepancy between different cytotoxicity assays | - Different assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity). | - Use at least two different cytotoxicity assays based on different principles (e.g., MTT and LDH) to confirm your results. |
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound in various cell lines. This data highlights the selectivity of this compound for cancer cells over a normal primary cell line.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| MRC-9 | Normal Human Lung Fibroblasts | 20 | [4] |
| MV4-11 | Human Acute Myeloid Leukemia | 0.53 | |
| RS4;11 | Human B-cell Precursor Leukemia | 1.00 |
Note: IC50 values can vary depending on the experimental conditions, including the assay used and the incubation time.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol measures cell viability based on the metabolic activity of the cells.
Materials:
-
Primary cells
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium and treat the cells with various concentrations of this compound. Include vehicle-only and untreated controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures cytotoxicity by quantifying the release of LDH from damaged cells into the culture medium.
Materials:
-
Primary cells
-
This compound stock solution
-
Complete cell culture medium
-
Commercially available LDH cytotoxicity assay kit
-
96-well plate
-
Microplate reader
Procedure:
-
Seed primary cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound, including appropriate controls (untreated, vehicle, and maximum LDH release).
-
Incubate for the desired treatment period.
-
After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubate for the time specified in the kit instructions, protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity based on the kit's instructions.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a general workflow for assessing and mitigating cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound: A Covalent HDAC Inhibitor with Cellular Activity in Acute Myeloid Leukemia and Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
YSR734 Covalent Binding Kinetics: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on interpreting kinetic data for YSR734, a covalent inhibitor of Histone Deacetylases (HDACs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a first-in-class, covalent inhibitor of Class I Histone Deacetylases (HDACs), showing potent activity against HDAC1, HDAC2, and HDAC3.[1][2][3] Its mechanism of action involves the formation of a covalent bond with a specific cysteine residue (Cys274 in the catalytic domain of HDAC2) within the enzyme's active site.[1] This irreversible binding leads to sustained inhibition of the deacetylase activity of these enzymes.
Q2: What are the key kinetic parameters to consider for a covalent inhibitor like this compound?
For covalent inhibitors, the IC50 value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%, is time-dependent. Therefore, a more informative measure of potency is the second-order rate constant, k_inact/K_I. This value reflects both the initial binding affinity of the inhibitor to the enzyme (K_I) and the maximal rate of covalent bond formation (k_inact). A higher k_inact/K_I value indicates a more efficient covalent inhibitor.
Q3: Where can I find the kinetic data for this compound?
Published literature on the discovery of this compound provides IC50 values against various HDAC isoforms. While specific k_inact and K_I values for this compound are not always explicitly reported in abstracts, the raw data from time-dependent inhibition experiments is often available in the supplementary information of the primary publication, which can be used to calculate these parameters.[4]
Data Presentation
Table 1: this compound IC50 Values against Class I HDACs
| HDAC Isoform | IC50 (µM) |
| HDAC1 | 0.109 |
| HDAC2 | 0.154 |
| HDAC3 | 0.143 |
Data sourced from multiple references.
Experimental Protocols & Troubleshooting
This section provides detailed methodologies for key experiments related to the characterization of this compound and troubleshooting guides for common issues.
Protocol 1: Fluorogenic HDAC Activity Assay
This protocol is designed to measure the enzymatic activity of HDACs and the inhibitory potential of compounds like this compound.
Materials:
-
Recombinant human HDAC1, HDAC2, or HDAC3 enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in a suitable buffer)
-
This compound stock solution (in DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer. Also, prepare a vehicle control (DMSO) and a no-enzyme control.
-
In a 96-well plate, add the diluted this compound or controls.
-
Add the HDAC enzyme to all wells except the no-enzyme control.
-
Incubate for a predetermined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specific time (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the Developer solution.
-
Incubate for a further 15 minutes at 37°C.
-
Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em = 360/460 nm).
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Troubleshooting Guide for HDAC Activity Assay:
| Issue | Possible Cause | Suggested Solution |
| High background fluorescence | Contaminated reagents or microplate. | Use fresh, high-quality reagents and new microplates. Check for autofluorescence of the test compound. |
| Low signal-to-noise ratio | Insufficient enzyme activity or substrate concentration. | Optimize enzyme and substrate concentrations. Increase incubation times. |
| Inconsistent results between replicates | Pipetting errors or improper mixing. | Ensure accurate pipetting and thorough mixing of all components. |
| IC50 value differs significantly from expected | Incorrect inhibitor concentration, enzyme activity, or incubation time. | Verify the concentration of the this compound stock solution. Ensure consistent enzyme activity. For covalent inhibitors, IC50 is time-dependent; ensure consistent pre-incubation and reaction times. |
Protocol 2: Determination of k_inact and K_I for Covalent Inhibitors
This protocol outlines a method to determine the kinetic parameters of covalent inhibition.
Materials:
-
Same as Protocol 1.
Procedure:
-
Time-Dependent Inhibition Assay:
-
Set up reactions with a fixed concentration of HDAC enzyme and varying concentrations of this compound.
-
At multiple time points (e.g., 0, 5, 15, 30, 60 minutes), initiate the reaction by adding the fluorogenic substrate.
-
Measure the initial reaction rates (slopes of the fluorescence vs. time curves).
-
-
Data Analysis:
-
For each this compound concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line will be the observed rate of inactivation (k_obs).
-
Plot the k_obs values against the corresponding this compound concentrations.
-
Fit the data to the following Michaelis-Menten-like equation for irreversible inhibitors: k_obs = k_inact * [I] / (K_I + [I]) Where:
-
k_obs is the observed rate of inactivation
-
k_inact is the maximal rate of inactivation
-
K_I is the inhibitor concentration at which the inactivation rate is half-maximal
-
[I] is the inhibitor concentration
-
-
From the fit, determine the values of k_inact and K_I. The ratio k_inact/K_I can then be calculated.
-
Troubleshooting Guide for k_inact and K_I Determination:
| Issue | Possible Cause | Suggested Solution |
| Non-linear plots of ln(activity) vs. time | The chosen inhibitor concentrations are too high, leading to rapid inactivation. | Use a lower range of this compound concentrations to ensure accurate measurement of initial rates. |
| Difficulty in fitting the k_obs vs. [I] plot | Insufficient range of inhibitor concentrations. | Use a wider range of this compound concentrations, ensuring they bracket the K_I value. |
| Calculated k_inact/K_I is not reproducible | Variability in enzyme activity or experimental conditions. | Use a consistent source and batch of enzyme. Precisely control incubation times and temperatures. |
Visualizations
Signaling Pathway
Experimental Workflow
Logical Relationship
References
- 1. Discovery of this compound: A Covalent HDAC Inhibitor with Cellular Activity in Acute Myeloid Leukemia and Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | HDAC | 3032969-58-4 | Invivochem [invivochem.com]
- 3. This compound | HDAC inhibitor | Probechem Biochemicals [probechem.com]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: YSR734 Biochemical Assays
Welcome to the technical support center for YSR734 biochemical assays. This resource is designed to assist researchers, scientists, and drug development professionals in avoiding common artifacts and troubleshooting issues that may arise during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter when using this compound in your biochemical assays.
Q1: I am observing high background signal in my Western blot for acetylated histones after this compound treatment. What could be the cause and how can I reduce it?
A1: High background in Western blots can obscure the true signal and lead to misinterpretation of results. Several factors could contribute to this issue when using this compound.
-
Possible Causes & Solutions:
-
Insufficient Washing: Inadequate washing steps can leave behind unbound primary or secondary antibodies. Increase the number and duration of your washes with an appropriate buffer like TBST or PBST.
-
Antibody Concentration Too High: Using an overly concentrated primary or secondary antibody solution can lead to non-specific binding. Try titrating your antibodies to find the optimal concentration that provides a strong signal with minimal background.
-
Inadequate Blocking: Incomplete blocking of the membrane can result in non-specific antibody binding. Ensure you are using a suitable blocking agent (e.g., 5% BSA or non-fat milk in TBST) and that the membrane is incubated for a sufficient amount of time (typically 1 hour at room temperature or overnight at 4°C).
-
Contaminated Buffers: Ensure all your buffers are freshly prepared and free of any microbial contamination, which can cause sporadic background.
-
Q2: My cell viability assay results are inconsistent after treating cells with this compound. What could be the reason for this variability?
A2: Inconsistent results in cell viability assays can stem from several experimental variables.
-
Possible Causes & Solutions:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding to have a consistent number of cells in each well.
-
Edge Effects in Multi-well Plates: The outer wells of a microplate are more prone to evaporation, which can affect cell growth and compound concentration. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile media or PBS.
-
Incomplete Compound Dissolution: this compound may precipitate if not properly dissolved. Ensure the compound is fully dissolved in a suitable solvent like DMSO before diluting it in your culture medium. Visually inspect for any precipitates.
-
Time-Dependent Effects of a Covalent Inhibitor: As this compound is a covalent inhibitor, its effects can be time-dependent. Ensure that your incubation times are consistent across all experiments to obtain reproducible results.[1][2]
-
Q3: I am not observing the expected increase in histone acetylation after treating my cells with this compound. What should I check?
A3: A lack of a clear biological response to this compound treatment could be due to several factors.
-
Possible Causes & Solutions:
-
Sub-optimal Compound Concentration: The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell type.
-
Incorrect Incubation Time: The covalent modification by this compound and subsequent changes in histone acetylation are time-dependent. Optimize the incubation time to capture the desired effect. A time-course experiment is recommended.
-
Cell Line Insensitivity: While this compound is potent against Class I HDACs, some cell lines may have intrinsic resistance mechanisms or express lower levels of the target HDACs. Confirm the expression of HDAC1, HDAC2, and HDAC3 in your cell line.
-
Inactive Compound: Ensure the proper storage and handling of your this compound stock solution to prevent degradation.
-
Q4: How can I confirm that this compound is covalently binding to its target HDACs in my cellular assay?
A4: Demonstrating covalent target engagement is crucial for validating the mechanism of action of this compound.
-
Suggested Approaches:
-
Washout Experiments: A key feature of covalent inhibitors is their prolonged effect even after the compound is removed from the medium. You can perform a washout experiment where cells are treated with this compound for a specific duration, followed by washing the cells and incubating them in fresh, compound-free medium. The persistence of histone hyperacetylation after the washout period is indicative of covalent binding.
-
Mass Spectrometry: For a more direct confirmation, you can use mass spectrometry-based proteomics to identify the covalent modification of HDAC proteins by this compound. This involves isolating the target protein from treated cells and analyzing it for the expected mass shift.[3]
-
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against various HDAC isoforms and its cytotoxic effects on different cell lines.
| Target/Cell Line | Assay Type | IC50 (µM) | Reference |
| HDAC1 | Biochemical Assay | 0.109 - 0.110 | [4][5] |
| HDAC2 | Biochemical Assay | 0.154 | |
| HDAC3 | Biochemical Assay | 0.143 | |
| HDAC4-10 | Biochemical Assay | >10 | |
| HDAC11 | Biochemical Assay | >2 | |
| MV4-11 (AML cells) | Cell Viability Assay | 0.53 | |
| RS4;11 (B-ALL cells) | Cell Viability Assay | 1.00 | |
| MRC-9 (non-cancerous fibroblasts) | Cell Viability Assay | 20 |
Experimental Protocols
Here are detailed methodologies for key experiments involving this compound.
Protocol 1: Western Blot Analysis of Histone Acetylation in MV4-11 Cells
This protocol describes the detection of changes in histone H3 acetylation in the MV4-11 acute myeloid leukemia cell line following treatment with this compound.
-
Cell Culture and Treatment:
-
Culture MV4-11 cells in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed cells at a density of 2 x 10^5 cells/mL and maintain the culture between 1 x 10^5 and 1 x 10^6 cells/mL.
-
Treat cells with varying concentrations of this compound (e.g., 0.5 µM to 5.0 µM) for a predetermined time (e.g., 6 hours). Include a vehicle control (DMSO).
-
-
Protein Extraction:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the whole-cell protein extract.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane on a 12-15% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetyl-Histone H3 overnight at 4°C. Also, probe a separate blot or strip and re-probe the same blot for a loading control like total Histone H3 or HSC70.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol 2: C2C12 Myoblast Differentiation Assay
This protocol outlines the procedure to assess the effect of this compound on the differentiation of C2C12 myoblasts into myotubes.
-
Cell Culture:
-
Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin (Growth Medium).
-
Maintain the cells in a sub-confluent state to prevent spontaneous differentiation.
-
-
Induction of Differentiation:
-
When cells reach 80-90% confluency, switch the medium to Differentiation Medium (DMEM with 2% horse serum and 1% penicillin-streptomycin).
-
Treat the cells with this compound (e.g., 5 µM) or a vehicle control (DMSO) in the Differentiation Medium.
-
-
Monitoring Differentiation:
-
Replace the medium with fresh Differentiation Medium containing the respective treatments every 24 hours.
-
Observe the cells daily for morphological changes, such as cell elongation and fusion into multinucleated myotubes. Differentiation is typically observed over 3-7 days.
-
-
Analysis of Differentiation Markers:
-
After the desired incubation period, you can assess differentiation by:
-
Immunofluorescence: Fix the cells and stain for muscle-specific proteins like Myogenin or Caveolin-3 (Cav3).
-
Western Blot: Harvest cell lysates and perform Western blotting for myogenin, Cav3, or acetyl-α-tubulin.
-
-
Visualizations
HDAC Signaling Pathway and Inhibition by this compound
The following diagram illustrates the role of Histone Deacetylases (HDACs) in gene expression and how this compound intervenes in this pathway.
Caption: Mechanism of HDAC inhibition by this compound leading to gene expression.
Experimental Workflow for this compound Cellular Assay
This diagram outlines a typical workflow for assessing the cellular effects of this compound.
Caption: A generalized workflow for studying this compound in cell-based assays.
References
- 1. drughunter.com [drughunter.com]
- 2. researchgate.net [researchgate.net]
- 3. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | HDAC | 3032969-58-4 | Invivochem [invivochem.com]
- 5. This compound | HDAC inhibitor | Probechem Biochemicals [probechem.com]
Validation & Comparative
A Comparative Guide to the Efficacy of YSR734 Versus Non-Covalent HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the covalent histone deacetylase (HDAC) inhibitor, YSR734, with that of several well-characterized non-covalent HDAC inhibitors. The information presented herein is supported by experimental data to assist researchers in making informed decisions for their drug development and research applications.
Introduction to this compound and Non-Covalent HDAC Inhibitors
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins. Their dysregulation is implicated in various diseases, particularly cancer, making them a key target for therapeutic intervention.
This compound is a first-in-class, covalent inhibitor of Class I HDACs.[1] It possesses a pentafluorobenzenesulfonamide (PFBS) electrophile that forms an irreversible covalent bond with a cysteine residue near the active site of HDAC1, HDAC2, and HDAC3.[2] This covalent mechanism of action is designed to provide a prolonged duration of target engagement and potentially improved pharmacokinetic and pharmacodynamic profiles compared to non-covalent inhibitors.[3][4]
Non-covalent HDAC inhibitors , such as hydroxamic acids (e.g., Vorinostat, Panobinostat), benzamides (e.g., Entinostat), and cyclic peptides (e.g., Romidepsin), inhibit HDACs through reversible interactions with the zinc ion in the enzyme's active site. While effective, their efficacy can be limited by pharmacokinetic liabilities and off-target effects.[3]
Comparative Efficacy: In Vitro Data
The following tables summarize the in vitro efficacy of this compound and selected non-covalent HDAC inhibitors against various HDAC isoforms and cancer cell lines.
Table 1: Biochemical Potency (IC50) Against Class I HDACs
| Inhibitor | Type | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) |
| This compound | Covalent | 109 | 154 | 143 |
| Entinostat | Non-covalent (Benzamide) | 243 | 453 | 248 |
| Vorinostat | Non-covalent (Hydroxamic Acid) | 10 | - | 20 |
| Romidepsin | Non-covalent (Cyclic Peptide) | 36 | 47 | - |
| Panobinostat | Non-covalent (Hydroxamic Acid) | ~5 (cell-free assay) | - | - |
Table 2: Cellular Potency (IC50) in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| This compound | MV4-11 | Acute Myeloid Leukemia | 0.53 |
| This compound | RS4;11 | Acute Lymphoblastic Leukemia | 1.00 |
| Entinostat | Various | Various | 0.0415 - 4.71 |
| Vorinostat | LNCaP | Prostate Cancer | 2.5 - 7.5 |
| Romidepsin | U-937 | Histiocytic Lymphoma | 0.00592 |
| Panobinostat | H1299 | Non-small Cell Lung Cancer | 0.005 |
Mechanism of Action and Signaling Pathways
HDAC inhibitors, both covalent and non-covalent, function by increasing histone acetylation, leading to a more open chromatin structure and the re-expression of tumor suppressor genes. This, in turn, can induce cell cycle arrest, apoptosis, and inhibit angiogenesis.
Covalent vs. Non-Covalent Inhibition Mechanism
Caption: Comparison of covalent and non-covalent HDAC inhibition mechanisms.
General Signaling Pathway Affected by HDAC Inhibitors
Caption: Simplified signaling cascade initiated by HDAC inhibition.
Experimental Protocols
HDAC Enzymatic Activity Assay (Fluorometric)
This protocol outlines a general procedure for determining the in vitro potency of HDAC inhibitors.
Materials:
-
Recombinant human HDAC enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
HDAC inhibitor (this compound or non-covalent inhibitor)
-
Developer solution (e.g., Trypsin and Trichostatin A)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the HDAC inhibitor in assay buffer.
-
In a 96-well plate, add the HDAC enzyme and the inhibitor dilutions.
-
Incubate for a pre-determined time at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the reaction at 37°C for a specific time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing the fluorescent molecule.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation 360 nm, emission 460 nm).
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable software.
References
- 1. Discovery of this compound: A Covalent HDAC Inhibitor with Cellular Activity in Acute Myeloid Leukemia and Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Slow-Binding and Covalent HDAC Inhibition: A New Paradigm? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to YSR734 and Entinostat in HDAC Inhibition
For researchers and professionals in drug development, the selection of a suitable Histone Deacetylase (HDAC) inhibitor is critical for advancing epigenetic research and therapeutic strategies. This guide provides an objective comparison of two distinct HDAC inhibitors: YSR734, a novel covalent inhibitor, and Entinostat (MS-275), a well-characterized selective inhibitor. This comparison is based on their inhibitory profiles, mechanisms of action, and cellular effects, supported by available experimental data.
Mechanism of Action and Selectivity
Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to a more condensed chromatin structure and generally repressing gene transcription.[1][2] Inhibiting HDACs can restore the expression of silenced tumor suppressor genes, making them a key target in oncology.[1][3]
Entinostat (MS-275) is an oral, selective inhibitor of Class I HDACs, specifically targeting HDAC1, HDAC2, and HDAC3.[4] Its mechanism involves a benzamide group that chelates the zinc ion within the active site of these enzymes, preventing their deacetylase activity. This reversible inhibition leads to the accumulation of acetylated histones, which in turn alters gene expression to induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
This compound is distinguished as a first-in-class covalent HDAC inhibitor. It features a 2-aminobenzanilide zinc-binding group, similar to other HDAC inhibitors, but is equipped with a pentafluorobenzenesulfonamide (PFBS) electrophile. This group allows this compound to form a covalent bond with a cysteine residue near the active site of Class I HDACs, leading to irreversible inhibition. This covalent mechanism is designed to provide prolonged and potent activity.
Comparative Performance Data
The efficacy and selectivity of HDAC inhibitors are commonly quantified by their half-maximal inhibitory concentration (IC50) values. The data below summarizes the comparative in vitro potency of this compound and Entinostat against Class I HDAC isoforms.
| Compound | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | Selectivity Notes |
| This compound | 110 | 154 | 143 | Covalent inhibitor selective for Class I HDACs. Shows weak activity against other deacetylases (HDAC4-10, IC50 >10 µM). |
| Entinostat | 243 | 453 | 248 | Selective for Class I HDACs. Not sensitive to other HDACs such as 4, 6, 8, and 10 (IC50 >100 µM). |
Note: IC50 values can vary between different assay conditions and sources. The values presented are from coherent reports for comparison.
Cellular Activity
This compound has demonstrated potent activity in cellular models of acute myeloid leukemia (AML) and Duchenne muscular dystrophy (DMD). It induces apoptosis in leukemia cells and promotes myoblast differentiation. For instance, it shows sub-micromolar activity against MV4-11 leukemia cells (IC50 = 0.53 µM) with limited cytotoxicity in non-cancerous MRC-9 fibroblasts (IC50 = 20 µM).
Entinostat has a broader history of investigation and has been evaluated in numerous clinical trials for various malignancies, including breast and lung cancer. It inhibits the proliferation of a wide range of human tumor cell lines with IC50 values ranging from 41.5 nM to 4.71 µM. Entinostat has also been shown to modulate the immune response, making cancer cells more recognizable to the immune system.
Signaling Pathways and Experimental Workflows
The inhibition of HDACs by compounds like this compound and Entinostat affects multiple downstream signaling pathways crucial for cell fate.
Caption: General mechanism of Class I HDAC inhibition.
The evaluation of these inhibitors follows a standardized workflow to determine their potency and cellular effects.
Caption: A typical workflow for evaluating HDAC inhibitors.
Experimental Protocols
In Vitro HDAC Activity Assay (Fluorometric)
This protocol outlines a common method for determining the IC50 value of an HDAC inhibitor against a specific recombinant HDAC enzyme.
-
Compound Preparation : Prepare serial dilutions of the test inhibitor (e.g., this compound or Entinostat) in a suitable assay buffer. A vehicle control (e.g., DMSO) must be included.
-
Enzyme Reaction : In a 96-well microplate, add the assay buffer, the diluted recombinant HDAC enzyme (e.g., HDAC1, 2, or 3), and the test inhibitor at various concentrations.
-
Substrate Addition : Initiate the enzymatic reaction by adding a fluorogenic HDAC substrate, such as Boc-Lys(Ac)-AMC. Incubate the plate at 30°C or 37°C for a defined period (e.g., 30-90 minutes).
-
Development : Stop the reaction and develop the signal by adding a developer solution containing a protease (e.g., trypsin) and a potent HDAC inhibitor like Trichostatin A (TSA) to prevent further deacetylation. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule (AMC).
-
Fluorescence Measurement : Read the fluorescence using a microplate reader at an excitation wavelength of ~360-390 nm and an emission wavelength of ~460 nm.
-
Data Analysis : Normalize the data against controls (no enzyme and vehicle-only). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell Viability Assay (Neutral Red)
This protocol is used to assess the cytotoxic effects of HDAC inhibitors on cancer cell lines.
-
Cell Seeding : Seed cancer cells (e.g., K562, A2780) into a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the HDAC inhibitor for a specified period, typically 72 hours.
-
Staining : After incubation, remove the medium and add a medium containing neutral red stain (e.g., 0.1 mg/mL). Incubate for 1-2 hours to allow viable cells to take up the dye into their lysosomes.
-
Solubilization : Aspirate the staining medium, wash the cells, and add a solubilizing solution (e.g., ethanol and 0.1 M Na2HPO4) to release the dye from the cells.
-
Absorbance Measurement : Measure the optical density (OD) at 540 nm using a microplate reader. The OD is proportional to the number of viable cells.
-
IC50 Calculation : Determine the IC50 value by plotting the percentage of growth inhibition against the logarithm of the drug concentration.
Conclusion
This compound and Entinostat represent two distinct approaches to Class I HDAC inhibition. Entinostat is a well-established, reversible inhibitor with proven activity across numerous cancer models and clinical trials. Its selectivity for Class I HDACs is a key feature. This compound, as a novel covalent inhibitor, offers a different pharmacological profile with the potential for more sustained target engagement. Its comparable nanomolar potency against HDACs 1, 2, and 3 makes it a promising research compound. The choice between these inhibitors will depend on the specific research question, whether it is exploring the effects of reversible versus irreversible inhibition or targeting specific cellular contexts where one mechanism may prove more advantageous.
References
YSR734: A Precision Tool for Targeting HDAC1/2/3
A Comparative Guide to the Selectivity and Performance of the Covalent HDAC Inhibitor YSR734
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of this compound, a potent and selective covalent inhibitor of histone deacetylases (HDACs) 1, 2, and 3. Through a detailed comparison with the clinically evaluated HDAC inhibitor Entinostat, this document serves as a valuable resource for researchers investigating the therapeutic potential of targeted HDAC inhibition. Experimental data is presented to validate the selectivity of this compound, alongside detailed protocols for key validation assays.
Unveiling Superior Potency and Selectivity
This compound distinguishes itself as a next-generation HDAC inhibitor with a covalent mechanism of action, leading to enhanced potency and prolonged target engagement.[1] It was developed through the modification of the established class I HDAC inhibitor, Entinostat, by incorporating a cysteine-reactive motif.[1] This innovative design results in a significant improvement in inhibitory activity against its primary targets: HDAC1, HDAC2, and HDAC3.
Comparative Inhibitory Activity
The superior potency of this compound is evident when comparing its half-maximal inhibitory concentrations (IC50) against those of Entinostat for the target isoforms.
| Compound | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) |
| This compound | 110[2] | 154[2] | 143[2] |
| Entinostat (MS-275) | 243 | 453 | 248 |
Table 1: Comparative IC50 values of this compound and Entinostat against HDAC1, HDAC2, and HDAC3.
As illustrated in Table 1, this compound demonstrates a markedly lower IC50 for all three isoforms compared to Entinostat, indicating a higher binding affinity and inhibitory potential.
Furthermore, this compound exhibits exceptional selectivity for class I HDACs, with minimal activity against other HDAC isoforms. The IC50 values for HDACs 4 through 10 are all greater than 10 µM, and it shows weak activity against HDAC11 with an IC50 greater than 2000 nM. This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.
Experimental Validation of this compound's Selectivity
The selectivity of this compound for class I HDACs, particularly HDAC1, 2, and 3, has been rigorously validated through a combination of in vitro enzymatic assays and cellular analyses.
Experimental Protocols
1. In Vitro HDAC Enzymatic Assay
This assay quantifies the inhibitory effect of a compound on the enzymatic activity of isolated HDAC isoforms.
-
Principle: A fluorogenic substrate, which becomes fluorescent upon deacetylation by an HDAC enzyme, is used to measure enzyme activity. The reduction in fluorescence in the presence of an inhibitor corresponds to its inhibitory potency.
-
Procedure:
-
Reagents: Recombinant human HDAC1, HDAC2, and HDAC3 enzymes; fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC); assay buffer; this compound and Entinostat.
-
Compound Preparation: A serial dilution of this compound and Entinostat is prepared in the assay buffer.
-
Reaction Setup: The recombinant HDAC enzyme, fluorogenic substrate, and varying concentrations of the inhibitor are incubated together in a 96-well plate.
-
Deacetylation Reaction: The reaction is allowed to proceed at 37°C for a specified time.
-
Signal Development: A developer solution containing a protease (e.g., trypsin) is added to cleave the deacetylated substrate, releasing the fluorophore.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of HDAC inhibition against the logarithm of the inhibitor concentration.
-
2. Cellular Western Blot Analysis for Histone Acetylation
This method assesses the ability of an HDAC inhibitor to induce histone hyperacetylation in a cellular context, a hallmark of HDAC inhibition.
-
Principle: Western blotting is used to detect the levels of acetylated histones (a direct downstream target of HDACs) in cells treated with an HDAC inhibitor. An increase in acetylated histones indicates effective target engagement and inhibition.
-
Procedure:
-
Cell Culture and Treatment: A relevant cell line (e.g., MV4-11 acute myeloid leukemia cells) is cultured and treated with varying concentrations of this compound for a defined period.
-
Cell Lysis: The cells are harvested and lysed to extract total cellular proteins.
-
Protein Quantification: The protein concentration of each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for acetylated histone H3 (Ac-H3) and a loading control (e.g., total histone H3 or GAPDH). This is followed by incubation with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the Ac-H3 bands is quantified and normalized to the loading control to determine the relative increase in histone acetylation.
-
Visualizing the Mechanism of Action
To conceptualize the experimental approach and the biological impact of HDAC1/2/3 inhibition, the following diagrams are provided.
The inhibition of HDAC1 and HDAC2 by compounds like this compound leads to an increase in the expression of the cyclin-dependent kinase inhibitor p21. This upregulation of p21 plays a crucial role in halting cell cycle progression, a key mechanism for the anti-proliferative effects of HDAC inhibitors in cancer cells.
Conclusion
This compound represents a significant advancement in the development of isoform-selective HDAC inhibitors. Its covalent binding mechanism and superior potency for HDAC1, 2, and 3, coupled with a clean off-target profile, make it an invaluable tool for researchers investigating the specific roles of these enzymes in health and disease. The detailed experimental protocols and comparative data provided in this guide are intended to facilitate further research and development in the field of epigenetic therapeutics.
References
A Comparative Analysis of YSR734, a Novel Covalent Inhibitor of Class I Histone Deacetylases
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of YSR734, a first-in-class covalent inhibitor of Class I Histone Deacetylases (HDACs), against other notable HDAC inhibitors. The following sections present a comprehensive overview of its performance, supported by quantitative data and detailed experimental protocols, to offer a clear perspective on its potential in therapeutic development.
Introduction to this compound and Covalent HDAC Inhibition
Histone deacetylases are a class of enzymes crucial for the epigenetic regulation of gene expression. Their dysregulation is implicated in numerous diseases, particularly cancer.[1] Class I HDACs, specifically HDAC1, HDAC2, and HDAC3, are key targets for therapeutic intervention. This compound is a novel, selective covalent inhibitor designed to target these enzymes.[2][3] It features a 2-aminobenzanilide zinc-binding group and a pentafluorobenzenesulfonamide electrophile that covalently modifies a cysteine residue (Cys274) in the catalytic domain of HDAC2, leading to irreversible inhibition.[2][3] This covalent mechanism offers the potential for prolonged target engagement and enhanced durability of effect compared to traditional, reversible inhibitors.
This guide compares this compound with two key non-covalent inhibitors:
-
Entinostat (MS-275): A selective, non-covalent Class I HDAC inhibitor whose scaffold was used as a basis for the design of this compound.
-
Vorinostat (SAHA): A pan-HDAC inhibitor, notable for being one of the first HDAC inhibitors approved for cancer therapy.
Quantitative Performance Analysis
The inhibitory activity of this compound against Class I HDACs is presented below in comparison to Entinostat and Vorinostat. The data, summarized from multiple sources, highlights the potency and selectivity of each compound.
Table 1: Biochemical Inhibitory Activity (IC50) Against HDAC Isoforms
| Compound | Mechanism | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) |
| This compound | Covalent, Irreversible | 109 - 110 | 154 | 143 |
| Entinostat (MS-275) | Non-covalent, Reversible | 180 - 510 | 453 | 740 - 1700 |
| Vorinostat (SAHA) | Non-covalent, Reversible | 10 - 40.6 | 96 | 20 |
Data compiled from multiple sources. Note: IC50 values for this compound were determined after a 6-hour pre-incubation to allow for the time-dependent covalent modification.
Table 2: Cellular Activity (IC50) in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| This compound | MV4-11 (AML) | 0.53 |
| RS4;11 (ALL) | 1.00 | |
| MRC-9 (Non-cancerous) | 20 | |
| Vorinostat (SAHA) | Various Cancer Cell Lines | 3 - 8 |
Data compiled from multiple sources.
Signaling Pathway and Mechanism of Action
HDAC inhibitors function by preventing the removal of acetyl groups from lysine residues on histone tails. This leads to a more relaxed, open chromatin structure (euchromatin), allowing transcription factors to access DNA and reactivate the expression of silenced genes, such as tumor suppressors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Protocol 1: In Vitro HDAC Enzyme Inhibition Assay (Fluorometric)
This assay is used to determine the IC50 value of an inhibitor against purified HDAC enzymes.
-
Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., this compound) in a suitable assay buffer. A typical concentration range spans from 1 pM to 100 µM. Include a vehicle control (e.g., DMSO).
-
Enzyme and Substrate: Dilute recombinant human HDAC1, HDAC2, or HDAC3 enzyme and a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) to their optimal working concentrations in assay buffer.
-
Reaction Incubation: In a 96-well plate, add the diluted enzyme to wells containing the serially diluted inhibitor or vehicle control. For covalent inhibitors like this compound, pre-incubate the enzyme and inhibitor for a defined period (e.g., 6 hours) at 30°C to allow for covalent bond formation.
-
Initiate Reaction: Add the fluorogenic substrate to each well to start the deacetylation reaction. Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Develop Signal: Stop the reaction by adding a developer solution containing a protease (e.g., trypsin). The developer cleaves the deacetylated substrate, releasing a fluorescent molecule (AMC). Incubate for 15-30 minutes at 37°C.
-
Data Acquisition: Measure the fluorescence using a microplate reader with excitation at 350-360 nm and emission at 450-465 nm.
-
Data Analysis: Normalize the data to controls (0% and 100% inhibition). Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Cellular Histone Acetylation
This method assesses the functional consequence of HDAC inhibition within cells by measuring the level of histone acetylation.
-
Cell Culture and Treatment: Plate cells (e.g., MV4-11) and treat with various concentrations of the HDAC inhibitor (e.g., 0.5 µM - 5.0 µM this compound) and a vehicle control for a desired time (e.g., 6-24 hours).
-
Protein Extraction: Wash cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Load samples onto a 12-15% SDS-polyacrylamide gel and separate proteins via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Also, probe a separate blot or strip the same blot for a loading control (e.g., total Histone H3 or HSC70).
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the acetylated histone band to the corresponding loading control.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA directly measures the binding of an inhibitor to its target protein in a cellular environment by assessing the thermal stabilization of the target protein upon ligand binding.
-
Cell Treatment: Treat intact cells with the inhibitor at various concentrations or with a vehicle control.
-
Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40-70°C) to induce protein denaturation and aggregation.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis by Western Blot: Collect the supernatant containing the soluble (non-denatured) protein fraction. Analyze the amount of soluble target HDAC (e.g., HDAC1) remaining at each temperature point by Western blot.
-
Data Analysis: Quantify the band intensities and plot them against the temperature to generate a "melting curve." A shift of this curve to a higher temperature in the presence of the inhibitor indicates that the inhibitor has bound to and stabilized the target protein, thus confirming cellular target engagement.
Conclusion
This compound demonstrates potent and selective inhibitory activity against Class I HDACs, driven by its covalent mechanism of action. This results in a durable pharmacodynamic effect, as evidenced by sustained histone hyperacetylation in cellular models. Compared to the non-covalent, reversible inhibitor Entinostat, this compound's irreversible binding offers a potential advantage in prolonging target inhibition in vivo. In contrast to the pan-inhibitor Vorinostat, this compound's selectivity for Class I HDACs may translate to a more targeted therapeutic effect with a potentially wider therapeutic window. The experimental protocols provided herein offer a robust framework for researchers to validate these findings and further explore the therapeutic potential of this compound and other novel covalent inhibitors.
References
Durability of YSR734's Effects Post-Washout: A Comparative Analysis
A detailed examination of the persistent cellular effects of the novel covalent histone deacetylase (HDAC) inhibitor, YSR734, following its removal from the cellular environment reveals a significantly prolonged duration of action compared to non-covalent counterparts. This guide provides a comparative analysis of this compound's post-washout efficacy, supported by experimental data and detailed methodologies, for researchers and professionals in drug development.
This compound is a pioneering, first-in-class covalent inhibitor that selectively targets class I HDAC enzymes: HDAC1, HDAC2, and HDAC3.[1][2][3][4] Its unique mechanism of action involves the formation of a covalent bond with a cysteine residue within the catalytic domain of these enzymes, an interaction that is hypothesized to confer its long-lasting cellular activity.[2] This covalent inhibition presents a distinct advantage over traditional, non-covalent HDAC inhibitors, which are susceptible to more rapid washout and reversal of their effects.
Comparative Analysis of Post-Washout Effects
To assess the durability of this compound's inhibitory action, washout experiments are critical. In these studies, cells are treated with the inhibitor for a defined period, after which the compound is removed from the culture medium (washout). The persistence of the drug's effect, typically measured by the level of histone acetylation, is then monitored over time.
A key comparison can be made with the non-covalent HDAC inhibitor Entinostat. Washout studies in MV4-11 acute myeloid leukemia cells have demonstrated the superior durability of this compound's effects. While the specific quantitative data from these studies require access to the full publication, the available information indicates a sustained increase in histone H3 acetylation levels long after the removal of this compound, a hallmark of prolonged target engagement.
| Inhibitor | Target HDACs | Mechanism of Inhibition | Post-Washout Effect Durability (Qualitative) |
| This compound | HDAC1, HDAC2, HDAC3 | Covalent | Extended |
| Entinostat | Class I HDACs | Non-covalent (Reversible) | Shorter-lived |
| Other Non-covalent HDACi | Varies | Non-covalent (Reversible) | Generally shorter-lived |
Table 1: Comparison of this compound with Non-covalent HDAC Inhibitors. This table provides a high-level comparison of the inhibitory mechanism and expected post-washout effect durability of this compound versus non-covalent HDAC inhibitors like Entinostat.
Signaling Pathway of this compound
This compound exerts its effects by inhibiting HDAC1, HDAC2, and HDAC3, leading to an increase in the acetylation of histone and non-histone proteins. This alteration in the cellular acetylation landscape can trigger a cascade of downstream events, including changes in gene expression that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
Caption: Signaling pathway of this compound's covalent inhibition of HDACs.
Experimental Protocols
A detailed methodology for assessing the post-washout effects of this compound is crucial for reproducible research. The following outlines a typical experimental workflow.
Washout Western Blot Protocol
This protocol is designed to qualitatively and quantitatively assess the duration of histone acetylation following the removal of an HDAC inhibitor.
-
Cell Culture and Treatment:
-
Culture MV4-11 cells in appropriate media and conditions.
-
Treat cells with this compound, Entinostat (as a comparator), or a vehicle control at specified concentrations for a defined period (e.g., 24 hours).
-
-
Washout Procedure:
-
After the treatment period, centrifuge the cells to pellet them.
-
Aspirate the supernatant containing the inhibitor.
-
Resuspend the cell pellet in fresh, pre-warmed culture medium.
-
Repeat the wash step (centrifugation and resuspension) at least two more times to ensure complete removal of the compound.
-
After the final wash, resuspend the cells in fresh medium and re-plate them.
-
-
Time-Course Collection:
-
Collect cell pellets at various time points post-washout (e.g., 0h, 6h, 12h, 24h, 48h).
-
-
Protein Extraction and Quantification:
-
Lyse the collected cell pellets using a suitable lysis buffer.
-
Quantify the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for acetylated histone H3. A primary antibody for total histone H3 or a housekeeping protein (e.g., GAPDH, β-actin) should be used as a loading control.
-
Wash the membrane and incubate with a suitable HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for acetylated histone H3 and the loading control.
-
Normalize the acetylated histone H3 signal to the loading control signal for each time point.
-
Compare the persistence of the acetylated histone H3 signal in the this compound-treated samples to the Entinostat-treated and vehicle control samples over the time course.
-
Caption: Experimental workflow for a post-washout durability assessment.
Logical Comparison of Effect Durability
The fundamental difference in the mechanism of action between covalent and non-covalent inhibitors dictates the durability of their effects. This can be represented in a logical diagram.
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound: A Covalent HDAC Inhibitor with Cellular Activity in Acute Myeloid Leukemia and Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | HDAC inhibitor | Probechem Biochemicals [probechem.com]
Validating the Therapeutic Window of YSR734: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel covalent histone deacetylase (HDAC) inhibitor, YSR734, with established alternatives for the treatment of Acute Myeloid Leukemia (AML) and Duchenne Muscular Dystrophy (DMD). Experimental data is presented to objectively evaluate its therapeutic window and potential as a therapeutic agent.
Executive Summary
This compound is a first-in-class covalent inhibitor of class I histone deacetylases (HDACs 1, 2, and 3).[1][2] This unique mechanism of action offers the potential for a wider therapeutic window compared to non-covalent HDAC inhibitors. This guide evaluates the preclinical data for this compound against Entinostat for AML and Givinostat for DMD, focusing on efficacy and cytotoxicity to delineate its therapeutic index.
Comparison of In Vitro Efficacy and Cytotoxicity
The therapeutic window of an investigational drug is critically defined by its efficacy at a therapeutic dose versus its toxicity at that same dose. For this compound, in vitro studies have established its potency against AML cell lines and its limited effect on non-cancerous cells, suggesting a favorable preliminary therapeutic index.
| Compound | Target Indication | Cell Line | Efficacy (IC50, µM) | Cytotoxicity (IC50, µM) | Therapeutic Index (TI = Cytotoxicity IC50 / Efficacy IC50) |
| This compound | AML | MV4-11 | 0.53[2] | >20 (MRC-9 cells)[2] | >37.7 |
| AML | RS4;11 | 1.00[2] | >20 (MRC-9 cells) | >20 | |
| Entinostat | AML | U937 | ~1.0 | Not explicitly stated for direct comparison | Not directly calculable from provided results |
| Givinostat | DMD | - | - | - | Approved for clinical use |
Mechanism of Action: Covalent Inhibition of HDACs
This compound's mechanism involves the covalent modification of a cysteine residue within the active site of HDAC1, 2, and 3. This irreversible binding is hypothesized to provide a more durable and potent inhibition compared to the reversible binding of other HDAC inhibitors like Entinostat and Givinostat.
Caption: Comparative mechanisms of HDAC inhibition.
Experimental Protocols
HDAC Inhibition Assay
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific HDAC isoform by 50% (IC50).
Methodology:
-
Recombinant human HDAC1, 2, and 3 enzymes are used.
-
A fluorogenic acetylated peptide substrate is incubated with each HDAC isoform in the presence of varying concentrations of the test compound (e.g., this compound).
-
The reaction is allowed to proceed for a set time at 37°C.
-
A developer solution is added to stop the deacetylation reaction and generate a fluorescent signal from the deacetylated substrate.
-
Fluorescence is measured using a plate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability (Cytotoxicity) Assay
Objective: To determine the concentration of a compound that reduces the viability of a cell population by 50% (IC50).
Methodology:
-
Cells (e.g., MV4-11, RS4;11, MRC-9) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours).
-
A viability reagent, such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a resazurin-based reagent, is added to each well.
-
After an incubation period, the absorbance or fluorescence is measured, which correlates with the number of viable cells.
-
IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Experimental Workflow for Therapeutic Window Assessment
References
A Comparative Analysis of YSR734 and SAHA (Vorinostat) in Leukemia Cell Lines
In the landscape of epigenetic cancer therapy, histone deacetylase (HDAC) inhibitors have emerged as a promising class of drugs. This guide provides a detailed comparison of a novel covalent HDAC inhibitor, YSR734, and the well-established pan-HDAC inhibitor, SAHA (vorinostat), focusing on their performance in leukemia cell lines. This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in drug development.
Overview of this compound and SAHA
This compound is a first-in-class covalent HDAC inhibitor, distinguished by its 2-aminobenzanilide zinc-binding group and a pentafluorobenzenesulfonamide electrophile.[1][2] It demonstrates selectivity for Class I HDACs and has shown activity in acute myeloid leukemia (AML) cells.[1][3][4] Its covalent binding mechanism suggests the potential for longer-lasting effects within cells.
SAHA (Vorinostat) , marketed as Zolinza, is a broad-spectrum hydroxamic acid-based HDAC inhibitor. It targets Class I, II, and IV HDACs, leading to the accumulation of acetylated histones and other proteins. This activity induces cell cycle arrest, differentiation, and apoptosis in a variety of cancer cells, including those of hematological origin. Vorinostat is FDA-approved for the treatment of cutaneous T-cell lymphoma (CTCL).
Comparative Efficacy in Leukemia Cell Lines
While no studies directly comparing this compound and SAHA in the same experimental setting have been identified, a comparative analysis can be drawn from individual studies on their effects on leukemia cell lines.
HDAC Inhibition
This compound has demonstrated potent, nanomolar-range inhibitory activity against Class I HDACs. In contrast, SAHA acts as a pan-HDAC inhibitor, affecting a broader range of HDAC isoforms across Class I and II.
| Compound | Target HDACs | IC50 (HDAC1) | IC50 (HDAC2) | IC50 (HDAC3) | Source |
| This compound | Class I (covalent) | 110 nM | 154 nM | 143 nM | |
| SAHA (Vorinostat) | Class I, II, IV (pan-inhibitor) | ~10 nM | ~10 nM (mixture) | 20 nM |
Table 1: Comparison of in vitro HDAC inhibitory activity. Note that IC50 values are from different studies and assays, which may affect direct comparability.
Cytotoxicity in Leukemia Cell Lines
Both compounds have shown cytotoxic effects against leukemia cell lines. This compound exhibits sub-micromolar activity in the MV4-11 AML cell line. SAHA has demonstrated dose-dependent inhibition of cell proliferation in various leukemia and lymphoma cell lines, with IC50 values typically in the low micromolar range.
| Compound | Cell Line | Cell Type | IC50 (Cell Viability) | Source |
| This compound | MV4-11 | Acute Myeloid Leukemia | sub-μM | |
| SAHA (Vorinostat) | MV4-11 | Acute Myeloid Leukemia | 0.636 µM | |
| SAHA (Vorinostat) | Daudi | Burkitt's Lymphoma | 0.493 µM | |
| SAHA (Vorinostat) | K562 | Chronic Myelogenous Leukemia | Not specified | |
| SAHA (Vorinostat) | HL-60 | Acute Promyelocytic Leukemia | Not specified | |
| SAHA (Vorinostat) | NB4 | Acute Promyelocytic Leukemia | Dose-dependent cell death | |
| SAHA (Vorinostat) | U937 | Histiocytic Lymphoma | Dose-dependent cell death |
Table 2: Comparison of cytotoxic activity in leukemia and lymphoma cell lines. Data is compiled from multiple sources and experimental conditions may vary.
Mechanisms of Action in Leukemia Cells
The primary mechanism for both agents involves the inhibition of HDACs, leading to hyperacetylation of histone and non-histone proteins. This epigenetic modulation results in the reactivation of tumor suppressor genes and other downstream effects that culminate in cell cycle arrest and apoptosis.
Cell Cycle Arrest
HDAC inhibitors are known to induce cell cycle arrest, preventing the uncontrolled proliferation of cancer cells.
-
This compound : While specific cell cycle analysis data for this compound in leukemia is not detailed in the available literature, its mechanism as an HDACi strongly implies an effect on cell cycle regulation.
-
SAHA (Vorinostat) : Vorinostat has been shown to cause G1 or G2-M phase cell cycle arrest in leukemia cell lines such as HL-60 and K562. This arrest is often mediated by the increased expression of cell cycle inhibitors like p21.
Induction of Apoptosis
Both compounds induce programmed cell death in leukemia cells.
-
This compound : It has been confirmed that this compound induces apoptosis in leukemia cells.
-
SAHA (Vorinostat) : Vorinostat triggers apoptosis in various leukemia cell lines, including NB4 and U937, through the activation of caspases. It can also induce DNA damage, which contributes to its apoptotic effect. In some resistant lymphoma cells, vorinostat may induce cell death through alternative pathways like irreversible cell cycle arrest rather than direct apoptosis.
Signaling Pathways
The signaling pathways affected by these inhibitors are central to their anti-leukemic activity.
Figure 1. General signaling pathway for HDAC inhibitors this compound and SAHA.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate HDAC inhibitors.
Cell Viability Assay (MTS-based)
-
Cell Seeding : Leukemia cells (e.g., MV4-11, K562) are seeded in 96-well plates at a density of 5,000-10,000 cells per well in complete culture medium.
-
Compound Treatment : Cells are treated with a range of concentrations of this compound or SAHA for a specified period (e.g., 48 or 72 hours).
-
MTS Reagent Addition : Following incubation, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
Incubation : The plates are incubated for 1-4 hours at 37°C to allow for the conversion of MTS to formazan by viable cells.
-
Data Acquisition : The absorbance is measured at 490 nm using a microplate reader. The results are expressed as a percentage of the viability of untreated control cells.
Western Blot Analysis for Protein Expression
-
Cell Lysis : After treatment with the HDAC inhibitor for the desired time (e.g., 6-24 hours), cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE : Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting : The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., acetylated-Histone H3, p21, cleaved caspase-3) and a loading control (e.g., GAPDH, β-actin, or HSC70).
-
Detection : The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Figure 2. Standard experimental workflow for Western Blot analysis.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting : Leukemia cells are treated with the inhibitor for 24-48 hours. Cells are then harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining : The fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry : The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis : The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using cell cycle analysis software.
Conclusion
Both this compound and SAHA (vorinostat) are effective inhibitors of HDACs with demonstrated anti-leukemic properties. SAHA is a well-characterized pan-HDAC inhibitor with broad activity and established clinical use. This compound represents a novel approach with its Class I selectivity and covalent mechanism of action, which may offer advantages in terms of duration of effect and specificity.
The choice between these agents in a research or clinical context would depend on the specific application. The targeted nature of this compound may be beneficial in leukemias where Class I HDACs are the primary drivers of pathology, potentially offering a more favorable therapeutic window. Conversely, the broad-spectrum activity of SAHA might be advantageous in heterogeneous or resistant cancers where multiple HDAC isoforms are implicated. Further head-to-head studies are necessary to definitively compare their therapeutic potential and long-term efficacy in leukemia.
References
- 1. Discovery of this compound: A Covalent HDAC Inhibitor with Cellular Activity in Acute Myeloid Leukemia and Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | HDAC | 3032969-58-4 | Invivochem [invivochem.com]
- 3. researchgate.net [researchgate.net]
- 4. research.uaeu.ac.ae [research.uaeu.ac.ae]
Investigating Potential MBLAC2 Off-Target Effects of YSR734: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for investigating the potential off-target effects of the novel covalent histone deacetylase (HDAC) inhibitor, YSR734, on metallo-beta-lactamase domain-containing protein 2 (MBLAC2). While this compound is a potent inhibitor of HDAC1, HDAC2, and HDAC3, a significant body of evidence has demonstrated that many HDAC inhibitors, particularly those containing a hydroxamic acid moiety, also potently inhibit MBLAC2.[1][2][3][4] Although this compound possesses a distinct 2-aminobenzanilide zinc-binding group and a pentafluorobenzenesulfonamide electrophile, its potential interaction with MBLAC2 warrants thorough investigation.[5]
This guide offers a comparative analysis of this compound against established dual HDAC/MBLAC2 inhibitors and selective MBLAC2 inhibitors. Due to a lack of publicly available data on the direct inhibition of MBLAC2 by this compound, this document serves as a template for researchers to conduct their own comparative studies. Detailed experimental protocols are provided to facilitate this investigation.
Comparative Inhibitor Activity
The following tables summarize the reported inhibitory activities of this compound and a selection of comparator compounds against their primary targets and MBLAC2. This data highlights the necessity of profiling this compound against MBLAC2 to determine its selectivity.
Table 1: Inhibitor Potency (IC50/EC50 in nM)
| Compound | Primary Target(s) | IC50/EC50 (nM) vs. Primary Target(s) | MBLAC2 IC50/EC50 (nM) | Reference |
| This compound | HDAC1, HDAC2, HDAC3 | HDAC1: 109, HDAC2: 154, HDAC3: 143 | Data Not Available | |
| Panobinostat | Pan-HDAC | 2.1 - 531 (across various HDACs) | >8.0 (pEC50) | |
| Pracinostat | Pan-HDAC | 40 - 140 (across various HDACs) | < 10 | |
| ACY-775 | HDAC6 | 7.5 | Potent inhibitor (pEC50 > 8.2) | |
| KV-65 | MBLAC2 | >60-fold selective for MBLAC2 over HDACs | Nanomolar binding affinity | |
| KV-79 | MBLAC2 | >60-fold selective for MBLAC2 over HDACs | Nanomolar binding affinity |
Experimental Design and Workflow
To ascertain the potential off-target effects of this compound on MBLAC2, a systematic experimental approach is recommended. The following workflow outlines the key steps, from initial enzymatic assays to cellular confirmation.
Caption: Experimental workflow for investigating this compound's MBLAC2 off-target effects.
MBLAC2 Signaling and Downstream Effects of Inhibition
MBLAC2 is an acyl-CoA thioesterase that hydrolyzes long-chain fatty acyl-CoAs, such as palmitoyl-CoA. Inhibition of MBLAC2 has been shown to lead to the accumulation of extracellular vesicles, a phenotype that could have significant biological consequences. Understanding this pathway is crucial for interpreting the results of cellular assays.
Caption: Simplified pathway showing MBLAC2 function and the effect of its inhibition.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and consistency.
MBLAC2 Enzymatic Activity Assay
This assay measures the hydrolysis of a radiolabeled acyl-CoA substrate by recombinant MBLAC2.
Materials:
-
Recombinant human MBLAC2
-
[3H]-Palmitoyl-CoA
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
This compound and comparator compounds
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of this compound and comparator compounds in the assay buffer.
-
In a 96-well plate, add recombinant MBLAC2 to each well.
-
Add the diluted inhibitors to the respective wells and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding [3H]-Palmitoyl-CoA to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding an acidic solution (e.g., 10% acetic acid).
-
Extract the radiolabeled free fatty acid using an organic solvent (e.g., heptane).
-
Measure the radioactivity in the organic phase using a scintillation counter.
-
Calculate the percentage of inhibition relative to a vehicle control and determine the IC50 values.
HDAC Enzymatic Activity Assay (Fluorometric)
This assay quantifies the deacetylase activity of HDAC enzymes using a fluorogenic substrate.
Materials:
-
Recombinant human HDAC1, HDAC2, and HDAC3
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2
-
Developer solution (containing a protease like trypsin)
-
This compound and comparator compounds
-
Black 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound and comparator compounds in the assay buffer.
-
Add the recombinant HDAC enzyme to the wells of the black microplate.
-
Add the diluted inhibitors and incubate for 10 minutes at 37°C.
-
Start the reaction by adding the fluorogenic HDAC substrate.
-
Incubate at 37°C for 30 minutes.
-
Stop the enzymatic reaction and initiate fluorescence development by adding the developer solution.
-
Incubate for an additional 15 minutes at 37°C.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).
-
Calculate the percentage of inhibition and determine the IC50 values.
Cellular Assay for Extracellular Vesicle Accumulation
This experiment assesses the effect of MBLAC2 inhibition on the release of extracellular vesicles from cultured cells.
Materials:
-
HEK293 or other suitable cell line
-
Cell culture medium and supplements
-
This compound, ACY-775 (positive control), and ACY-738 (negative control for MBLAC2 inhibition)
-
Nanoparticle tracking analysis (NTA) instrument
-
Reagents for EV isolation (e.g., size exclusion chromatography or precipitation kits)
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Replace the medium with fresh medium containing the test compounds at various concentrations.
-
Incubate the cells for 48-72 hours.
-
Collect the cell culture supernatant and remove cells and debris by centrifugation.
-
Isolate extracellular vesicles from the supernatant using your chosen method.
-
Resuspend the isolated vesicles in PBS.
-
Analyze the size distribution and concentration of the vesicles using NTA.
-
Compare the number of vesicles released from treated cells to vehicle-treated controls. An increase in vesicle number upon treatment with this compound, similar to the effect of ACY-775, would suggest MBLAC2 inhibition.
By following this guide, researchers can systematically evaluate the potential for this compound to inhibit MBLAC2, thereby gaining a more comprehensive understanding of its selectivity profile and potential for off-target effects. This knowledge is critical for the continued development and therapeutic application of this promising HDAC inhibitor.
References
- 1. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.uaeu.ac.ae [research.uaeu.ac.ae]
A Head-to-Head Comparison of YSR734 and Romidepsin for Researchers
A comprehensive analysis of the novel covalent inhibitor YSR734 and the established anticancer agent romidepsin, detailing their mechanisms, efficacy, and experimental validation.
In the landscape of epigenetic modifiers, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics for various malignancies. This guide provides a detailed comparison of a novel, first-in-class covalent HDAC inhibitor, this compound, and the clinically approved drug, romidepsin. While direct head-to-head preclinical or clinical studies are not yet available, this document serves as a resource for researchers, scientists, and drug development professionals by juxtaposing the known characteristics, performance data, and experimental methodologies for each compound.
At a Glance: this compound vs. Romidepsin
| Feature | This compound | Romidepsin |
| Mechanism of Action | Covalent, irreversible inhibitor of Class I HDACs | Reversible inhibitor of Class I and II HDACs |
| HDAC Isoform Selectivity | Selective for HDAC1, HDAC2, and HDAC3 | Primarily targets Class I HDACs, with activity against some Class II HDACs at higher concentrations[1] |
| Development Stage | Preclinical | Clinically approved and marketed |
| Approved Indications | Not applicable | Cutaneous T-Cell Lymphoma (CTCL), Peripheral T-Cell Lymphoma (PTCL)[2] |
| Reported Efficacy | Demonstrated cellular activity in acute myeloid leukemia (AML) and Duchenne muscular dystrophy (DMD) cell lines[1][3] | Clinically proven efficacy in relapsed/refractory CTCL and PTCL[4] |
Mechanism of Action: A Tale of Two Binding Modes
Both this compound and romidepsin exert their effects by inhibiting histone deacetylases, leading to an accumulation of acetylated histones and non-histone proteins. This, in turn, results in the modulation of gene expression, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells. However, the two compounds differ significantly in their interaction with the HDAC enzymes.
This compound is a first-in-class covalent inhibitor that is highly selective for Class I HDACs (HDAC1, HDAC2, and HDAC3). Its unique chemical structure includes a pentafluorobenzenesulfonamide electrophile that forms a covalent bond with a cysteine residue within the catalytic domain of the enzyme. This irreversible binding offers the potential for prolonged target engagement and a more sustained biological effect.
Romidepsin , on the other hand, is a prodrug that is activated within the cell to its active form, which then acts as a reversible inhibitor of HDACs. It primarily targets Class I HDACs, though it can inhibit Class II enzymes at higher concentrations. Its mechanism involves the chelation of a zinc ion in the active site of the HDAC enzyme, thereby blocking its deacetylase activity.
References
- 1. Discovery of this compound: A Covalent HDAC Inhibitor with Cellular Activity in Acute Myeloid Leukemia and Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: A Covalent HDAC Inhibitor wit... Catalogue en ligne [myobase.org]
- 3. Tolerability to romidepsin in patients with relapsed/refractory T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase II Multi-Institutional Trial of the Histone Deacetylase Inhibitor Romidepsin As Monotherapy for Patients With Cutaneous T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of YSR734: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides comprehensive, step-by-step procedures for the proper disposal of YSR734, a covalent histone deacetylase (HDAC) inhibitor. Due to its chemical nature and biological activity, this compound must be treated as a hazardous chemical waste.
This compound is a covalent HDAC inhibitor with activity against HDAC1, HDAC2, and HDAC3. It is utilized in research for conditions such as acute myeloid leukemia and Duchenne muscular dystrophy. The core structures of this compound include pentafluorobenzenesulfonamide and 2-aminobenzanilide. Safety data for these components indicate that this compound should be handled with caution, as it may be harmful if swallowed, cause skin and eye irritation, and be toxic to aquatic life.[1][2]
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedures, it is crucial to don the appropriate personal protective equipment. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Required PPE:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
Waste Segregation and Collection
Proper segregation of waste is critical to prevent accidental chemical reactions and to ensure compliant disposal. All waste contaminated with this compound must be collected in designated, leak-proof, and clearly labeled hazardous waste containers.
Step-by-Step Disposal Procedures
Solid Waste Disposal
Solid waste includes unused this compound powder, contaminated personal protective equipment (gloves, etc.), and labware such as weigh boats, pipette tips, and centrifuge tubes.
-
Collection: Place all solid waste contaminated with this compound into a designated, durable, and leak-proof hazardous waste container.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the date. Do not use abbreviations.
-
Storage: Store the sealed container in a designated and secure hazardous waste accumulation area, away from incompatible materials.
Liquid Waste Disposal
Liquid waste includes solutions containing this compound, such as stock solutions, experimental media, and solvent rinsates.
-
Collection: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous liquid waste container. If organic solvents were used, the container should be appropriate for flammable waste.
-
Labeling: Label the container with "Hazardous Waste," the full chemical names of all constituents (including solvents), their approximate concentrations, and the date.
-
Storage: Securely cap the container and store it in a designated hazardous waste accumulation area with secondary containment to prevent spills.
Contaminated Sharps and Glassware Disposal
Needles, syringes, and broken glassware contaminated with this compound require special handling.
-
Collection: Place all contaminated sharps into a rigid, puncture-resistant sharps container that is clearly labeled with a biohazard symbol and the words "Hazardous Chemical Waste."
-
Sealing: Once the container is three-quarters full, securely seal it.
-
Disposal: Arrange for pickup by your institution's environmental health and safety (EHS) department or a licensed hazardous waste contractor.
Decontamination of Empty Containers
To be considered non-hazardous, containers that held this compound must be thoroughly decontaminated.
-
Triple-Rinsing: Triple-rinse the empty container with a suitable solvent that can dissolve this compound.
-
Rinsate Collection: Collect the rinsate from all three rinses and dispose of it as hazardous liquid waste.[3]
-
Final Disposal: After triple-rinsing and allowing the container to air dry in a fume hood, deface or remove the original label. The decontaminated container can then be disposed of with regular laboratory glass or plastic waste.
Quantitative Data Summary
For quick reference, the following table summarizes key information regarding this compound and its components.
| Property | This compound | Pentafluorobenzenesulfonamide | 2-Aminobenzanilide |
| Chemical Formula | C26H23F5N4O5S | C6H2F5NO2S | C13H12N2O |
| Primary Hazards | Assumed Hazardous | Harmful if swallowed, Skin/eye irritant | Harmful if swallowed, Toxic to aquatic life |
| Disposal Classification | Hazardous Chemical Waste | Hazardous Chemical Waste | Hazardous Chemical Waste |
Experimental Protocols
The disposal procedures outlined in this document are based on standard laboratory practices for handling hazardous chemicals and information derived from safety data sheets of structurally related compounds. No experimental protocols for the degradation or neutralization of this compound are currently available. Therefore, the recommended disposal method is collection and removal by a licensed hazardous waste management service.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Essential Safety and Operational Guidance for Handling YSR734
For research use only. Not for human or veterinary use. [1]
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with YSR734, a covalent Histone Deacetylase (HDAC) inhibitor.[2][3] this compound is under investigation for its potential in treating acute myeloid leukemia and Duchenne muscular dystrophy.[1][4] Given its status as a novel compound, all handling procedures must prioritize safety and assume the substance is highly hazardous.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, and eye contact. The following table outlines the required PPE for handling this compound.
| Body Part | Required PPE | Purpose |
| Hands | Double Gloving: An inner layer of nitrile gloves and an outer layer of chemically resistant gloves (e.g., butyl rubber or Viton™). | Provides robust protection against a wide range of potential chemical interactions. |
| Eyes/Face | Chemical splash goggles and a full-face shield. | Protects against splashes, sprays, and airborne particles. Goggles should provide a complete seal around the eyes. |
| Body | A flame-resistant lab coat, a chemically resistant apron, full-length pants, and closed-toe shoes are required. For procedures with a higher risk of splashes, a chemically resistant suit is recommended. | Protects the skin from accidental contact with the substance. |
| Respiratory | A properly fitted respirator with a combination of organic vapor and particulate cartridges (e.g., P100/OV). | Protects against the inhalation of potentially toxic vapors, aerosols, or fine powders. |
Operational Plan: Step-by-Step Handling Procedures
All work with this compound must be conducted in a controlled laboratory environment, adhering to the following procedures:
-
Preparation and Environment:
-
All handling of this compound must occur within a certified chemical fume hood to prevent inhalation of vapors, dust, or aerosols.
-
Ensure an emergency plan is in place, with clear access to a safety shower, eyewash station, and appropriate fire extinguisher.
-
Minimize the quantities of this compound used in any single experiment.
-
Never work alone when handling compounds of unknown toxicity.
-
-
Solution Preparation:
-
This compound is soluble in DMSO and a formulation of 10% DMSO with 90% Corn Oil.
-
When preparing a DMSO stock solution, pre-dissolve the desired weight of this compound in the appropriate volume of DMSO.
-
For in vivo formulations, a common method involves sequentially adding and mixing the DMSO stock solution with PEG300, Tween 80, and ddH₂O, or with corn oil for a simpler formulation.
-
-
Experimental Use:
-
This compound has demonstrated biological activity in nanomolar concentrations for inhibiting HDAC1, HDAC2, and HDAC3.
-
In cell culture experiments, such as with MV4-11 AML cells, inhibitor treatments have been conducted for 6 hours, followed by a cellular washout and a 16-hour incubation before analysis.
-
-
Storage:
-
Store this compound in a dry, dark environment.
-
For short-term storage (days to weeks), a temperature of 0-4°C is recommended.
-
For long-term storage (months to years), maintain a temperature of -20°C. Stock solutions can be stored at -80°C for up to 6 months.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.
-
Waste Segregation:
-
All disposable materials that have come into contact with this compound, including gloves, pipette tips, and containers, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Waste Treatment:
-
Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on the disposal of novel chemical compounds.
-
Do not dispose of this compound down the drain or in regular trash.
-
-
Decontamination:
-
All non-disposable equipment and work surfaces should be thoroughly decontaminated using a validated procedure. Consult your EHS office for appropriate decontamination agents.
-
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the general workflow for handling this compound and its known signaling pathway.
Caption: General workflow for safely handling this compound.
Caption: this compound signaling pathway in cellular processes.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
